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Core Science & Biosynthesis

Foundational

Technical Guide: 2'-O-Methyl-d3 Paclitaxel

Advanced Specifications & Bioanalytical Applications Executive Summary 2'-O-Methyl-d3 Paclitaxel is a high-purity, stable isotope-labeled derivative of the antineoplastic agent Paclitaxel (Taxol). Chemically characterize...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Specifications & Bioanalytical Applications

Executive Summary

2'-O-Methyl-d3 Paclitaxel is a high-purity, stable isotope-labeled derivative of the antineoplastic agent Paclitaxel (Taxol). Chemically characterized by the substitution of the hydroxyl proton at the 2' position of the C-13 side chain with a trideuteromethyl group (-OCD₃), this compound serves as a critical Internal Standard (IS) in bioanalytical assays.

Its primary application lies in the precise quantification of 2'-O-Methyl Paclitaxel , a known impurity and potential degradation product in pharmaceutical formulations, as well as a synthetic derivative in Structure-Activity Relationship (SAR) studies. By leveraging the deuterium isotope effect, this standard ensures robust normalization against matrix effects, extraction variability, and ionization suppression in LC-MS/MS workflows.

Chemical Identity & Physicochemical Properties[1]

The introduction of the trideuteromethyl group at the 2' position alters the lipophilicity and mass spectral signature of the molecule without significantly impacting its chromatographic retention relative to the non-deuterated analyte, making it an ideal internal standard.

PropertySpecification
Chemical Name 2'-O-Trideuteromethyl-Paclitaxel
Synonyms 2'-OMe-d3-Taxol; (αR,βS)-β-(Benzoylamino)-α-(methoxy-d3)-benzenepropanoic acid 6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester
Molecular Formula

Molecular Weight 870.95 g/mol (Calculated based on D3 enrichment)
Parent Compound MW 853.91 g/mol (Paclitaxel)
Analyte MW 867.93 g/mol (2'-O-Methyl Paclitaxel)
Isotopic Purity Typically ≥ 99% Deuterium
Solubility Soluble in DMSO, Methanol, Acetonitrile; Insoluble in water
Structural Modification Logic

The 2'-hydroxyl group on the N-benzoyl-3-phenylisoserine side chain is the most chemically reactive hydroxyl in Paclitaxel. Selective methylation at this site blocks the proton donor capability, significantly reducing tubulin-binding affinity (cytotoxicity) while increasing chemical stability against epimerization. The d3-labeling provides a +3 Da mass shift, sufficient to resolve the IS from the analyte (2'-O-Methyl Paclitaxel) in mass spectrometry.

Synthesis & Stability

The synthesis of 2'-O-Methyl-d3 Paclitaxel requires regioselective alkylation. The 2'-OH is more acidic and sterically accessible than the 7-OH on the baccatin core, allowing for controlled synthesis.

Synthesis Workflow (Schematic)
  • Starting Material : Native Paclitaxel.[1]

  • Reagents : Trideuteromethyl Iodide (

    
    ) or Dimethyl Sulfate-d6 ($ (CD_3)_2SO_4 $).
    
  • Base/Catalyst : Sodium Hydride (NaH) or LiHMDS (Lithium hexamethyldisilazide) at low temperature (-78°C to 0°C) to prevent ester hydrolysis.

  • Purification : HPLC to remove unreacted Paclitaxel and potential 7,2'-bis-methylated byproducts.

Stability Note : The ether linkage formed at the 2' position is chemically stable. However, the ester linkages at C-13, C-10, and C-2 are susceptible to hydrolysis in basic conditions. Stock solutions should be prepared in neutral organic solvents (Methanol/DMSO) and stored at -20°C.

Bioanalytical Application: LC-MS/MS Protocol

The following protocol outlines the use of 2'-O-Methyl-d3 Paclitaxel as an Internal Standard for quantifying 2'-O-Methyl Paclitaxel in human plasma.

3.1. Mass Spectrometry (MRM) Strategy

The fragmentation of taxanes typically involves the cleavage of the C-13 ester bond.

  • Precursor Ion :

    
     or 
    
    
    
    . (Sodium adducts are common but protonated species are preferred for fragmentation).
  • Key Fragment : The side chain ion (N-benzoyl-3-phenylisoserine methyl ester).

Transition Table:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Origin of Fragment
2'-O-Methyl Paclitaxel (Analyte)868.4

300.1Side Chain (Methylated)
2'-O-Methyl-d3 Paclitaxel (IS)871.4

303.1Side Chain (Methylated-d3)
Paclitaxel (Interference Check)854.3

286.1Side Chain (Native)

Note: The +3 Da shift is retained in the specific side-chain fragment (300 vs 303), ensuring high specificity.

3.2. Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 50 µL of plasma sample into a 1.5 mL centrifuge tube.

  • IS Addition : Add 20 µL of 2'-O-Methyl-d3 Paclitaxel working solution (e.g., 500 ng/mL in MeOH). Vortex for 10 sec.

  • Precipitation : Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Extraction : Vortex vigorously for 1 min; Centrifuge at 13,000 rpm for 10 min at 4°C.

  • Reconstitution : Transfer supernatant to a clean vial. Evaporate to dryness under

    
     stream. Reconstitute in 100 µL Mobile Phase (50:50 Water:ACN).
    
3.3. Chromatographic Conditions
  • Column : C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 30% B to 90% B over 5 minutes.

  • Flow Rate : 0.4 mL/min.

Visualization of Workflows
Figure 1: LC-MS/MS Bioanalytical Logic

This diagram illustrates the logical flow of the assay, highlighting where the Deuterated Internal Standard corrects for experimental variability.

LCMS_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry (MRM) Sample Biological Sample (Plasma/Serum) Mix Homogenized Mixture Sample->Mix Analyte Analyte: 2'-O-Methyl Paclitaxel Analyte->Mix IS Internal Standard: 2'-O-Methyl-d3 Paclitaxel IS->Mix Normalization Start Data Data Processing Ratio (Analyte Area / IS Area) IS->Data Corrects for Matrix Effects & Recovery Extract Extraction (LLE/PPT) Matrix Removal Mix->Extract Ionization ESI Source (Ionization) Extract->Ionization Q1 Q1 Filter Precursor Selection Ionization->Q1 CID Collision Cell Fragmentation Q1->CID Analyte: 868.4 IS: 871.4 Q3 Q3 Filter Fragment Selection CID->Q3 Q3->Data Analyte: 300.1 IS: 303.1

Caption: Workflow demonstrating the parallel processing of the Analyte and the d3-labeled Internal Standard to ensure accurate quantification.

Figure 2: Chemical Derivatization Logic

The synthesis and structural relationship between Paclitaxel and its 2'-O-Methyl derivatives.

Synthesis_Logic Taxol Paclitaxel (Native) MW: 853.9 Reactive Site: 2'-OH Product_d0 2'-O-Methyl Paclitaxel (Analyte/Impurity) MW: 867.9 Taxol->Product_d0 Methylation Product_d3 2'-O-Methyl-d3 Paclitaxel (Internal Standard) MW: 870.95 Taxol->Product_d3 Deutero-Methylation Reagent_d0 Methyl Iodide (CH3-I) Base (NaH) Reagent_d0->Product_d0 Reagent_d3 d3-Methyl Iodide (CD3-I) Base (NaH) Reagent_d3->Product_d3

Caption: Synthesis pathway distinguishing the creation of the Analyte vs. the deuterated Internal Standard.

Data Interpretation & Troubleshooting
5.1. Isotopic Overlap

While deuterium labeling is robust, "cross-talk" can occur if the isotopic resolution is insufficient.

  • d0 -> d3 Contribution : Native 2'-O-Methyl Paclitaxel has natural isotopes (C13, O18) that may contribute signal to the d3 channel. However, with a mass difference of +3 Da, this overlap is minimal (<0.5%) and usually negligible for standard bioanalysis.

  • d3 -> d0 Contribution : High-purity d3 standards (≥99%) contain minimal d0. If the d3 standard contains significant d0, it will cause a positive bias in the analyte concentration (intercept > 0 in calibration curves). Recommendation : Always run a "Blank + IS" sample to check for d0 interference.

5.2. Retention Time Shift

Deuterium is slightly less lipophilic than Hydrogen.

  • Observation : 2'-O-Methyl-d3 Paclitaxel may elute slightly earlier than the non-deuterated analyte on high-efficiency C18 columns.

  • Impact : Usually negligible, but integration windows must be wide enough to capture both peaks if they are not perfectly co-eluting.

References
  • BOC Sciences . 2'-O-Methyl-[d3] Paclitaxel Product Specifications. Retrieved from

  • Pharmaffiliates . 2'-O-Methyl-d3 Paclitaxel: Certificate of Analysis and Applications. Retrieved from

  • MedChemExpress (MCE) . Paclitaxel and Deuterated Derivatives: Product Guide. Retrieved from

  • National Institutes of Health (NIH) . Paclitaxel: Mechanism, Metabolism, and Pharmacokinetics. StatPearls. Retrieved from

  • Selleck Chemicals . Paclitaxel Chemical Properties and Biological Activity. Retrieved from

Sources

Exploratory

Technical Synthesis Guide: 2'-O-Methyl-d3 Paclitaxel

Executive Summary & Strategic Context This technical guide details the synthesis of 2'-O-Methyl-d3 Paclitaxel , a critical Stable Isotope Labeled (SIL) internal standard. This compound is primarily utilized in LC-MS/MS b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This technical guide details the synthesis of 2'-O-Methyl-d3 Paclitaxel , a critical Stable Isotope Labeled (SIL) internal standard. This compound is primarily utilized in LC-MS/MS bioanalysis to quantify the metabolite 2'-O-methylpaclitaxel in biological matrices.

The synthesis presents a classic regioselectivity challenge inherent to the taxane skeleton: distinguishing between the highly reactive C2' secondary hydroxyl, the moderately reactive C7 secondary hydroxyl, and the sterically hindered C1 tertiary hydroxyl.

Key Technical Directive: To achieve high isotopic purity (>99% isotopic enrichment) and chemical yield, this protocol utilizes a Silver Oxide (


) mediated alkylation . This method is superior to strong base protocols (e.g., NaH/LiHMDS) for this specific application because it minimizes the risk of C7-epimerization and Baccatin III core degradation while offering kinetic preference for the C2' position.

Retrosynthetic Analysis & Pathway

The synthesis relies on the nucleophilic substitution of the C2'-hydroxyl group onto a deuterated electrophile. The choice of Iodomethane-d3 (


)  provides the necessary isotopic label.
Reaction Pathway Diagram

G cluster_conditions Reaction Conditions Paclitaxel Paclitaxel (Starting Material) Intermediate Transition State (Ag-coordinated C2'-OH) Paclitaxel->Intermediate Activation Reagents Reagents: Ag2O (Catalyst/Base) CD3-I (Electrophile) DCM/DMF (Solvent) Reagents->Intermediate Product 2'-O-Methyl-d3 Paclitaxel (Target SIL Standard) Intermediate->Product Major Pathway (Kinetic Control) SideProduct C7-Methylated (Impurity) Intermediate->SideProduct Minor Pathway (>40°C or Excess Reagent)

Caption: Kinetic control strategy favoring C2' methylation via Silver Oxide activation.

Detailed Experimental Protocol

Reagents & Materials Table
ReagentPurity/GradeRoleStoichiometry (Equiv.)
Paclitaxel >98% (HPLC)Substrate1.0
Iodomethane-d3 ≥99.5 atom % DLabel Source5.0 - 10.0
Silver(I) Oxide (

)
Reagent GradeMild Base/Activator2.0 - 3.0
Dichloromethane (DCM) AnhydrousSolventN/A (0.1 M conc.)
Calcium Sulfate (Drierite) AnhydrousDesiccant0.5 g/mmol
Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction is moisture-sensitive. Perform all steps in a fume hood due to the toxicity of Paclitaxel and Iodomethane.

Step 1: Reaction Setup
  • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve Paclitaxel (100 mg, 0.117 mmol) in anhydrous DCM (2.0 mL) .

    • Note: DMF can be used for faster reaction rates, but DCM simplifies workup and reduces C7 side-reactions.

  • Add Silver(I) Oxide (54 mg, 0.234 mmol, 2.0 equiv) in one portion. The suspension will turn black/brown.

  • Add activated Calcium Sulfate (50 mg) to scavenge water produced during the Purdie methylation mechanism.

Step 2: Alkylation
  • Cool the mixture to 0°C in an ice bath.

  • Add Iodomethane-d3 (36 µL, ~0.58 mmol, 5.0 equiv) dropwise via a gas-tight syringe.

  • Seal the flask tightly (parafilm or glass stopper) to prevent volatilization of

    
    .
    
  • Allow the reaction to warm to room temperature (25°C) and stir vigorously for 16–24 hours .

    • Critical Checkpoint: Monitor by TLC (Mobile Phase: 5% MeOH in DCM). The product (

      
      ) will run slightly higher than Paclitaxel (
      
      
      
      ).
Step 3: Quenching & Workup
  • Filter the reaction mixture through a pad of Celite to remove silver salts. Rinse the pad with Ethyl Acetate (20 mL).

    • Safety: The filter cake contains silver iodide and residual methyl iodide. Dispose of as hazardous solid waste.

  • Concentrate the filtrate under reduced pressure (Rotavap) at <30°C to yield a crude white foam.

Step 4: Purification
  • Purify via Flash Column Chromatography on silica gel.

  • Gradient: 0%

    
     3% Methanol in DCM.
    
  • Collect fractions containing the major spot. Evaporate to yield 2'-O-Methyl-d3 Paclitaxel as a white solid.

    • Target Yield: 65–75%.[1]

Quality Control & Validation

To ensure the compound meets the "Trustworthiness" pillar of E-E-A-T, the following validation metrics must be confirmed.

Structural Confirmation (NMR)

The key indicator of success is the disappearance of the C2'-OH doublet and the absence of a new proton peak for the methyl group (due to deuteration), confirmed by Carbon-13 NMR.

SignalPaclitaxel (Starting Material)2'-O-Methyl-d3 Paclitaxel (Product)
1H-NMR (C2'-H)

4.79 (dd)

4.15 (d) (Shifted upfield)
1H-NMR (C2'-OH)

3.55 (d) (Exchangeable)
Absent
1H-NMR (C7-H)

4.40 (m)

4.40 (m) (Unchanged - confirms regioselectivity)
13C-NMR (O-CD3) Absent

~58.0 (Septet,

)
Mass Spectrometry (LC-MS/MS)

For use as an internal standard, the mass shift is the defining characteristic.

  • Instrument: Triple Quadrupole MS (ESI Positive Mode).

  • Formula:

    
    
    
  • Molecular Weight: 870.95 Da (approx).

AnalytePrecursor Ion (M+H)+Product Ion (Quantifier)Mass Shift (

)
Paclitaxel 854.3286.1 (Side chain)-
2'-O-Methyl Paclitaxel 868.3300.1+14 Da
2'-O-Methyl-d3 Paclitaxel 871.3 303.1 +17 Da (vs Parent)

Workflow & Decision Logic

The following diagram outlines the operational logic for the synthesis and purification, ensuring a self-validating system.

Workflow Start Start: Crude Reaction Mix TLC_Check TLC Check (18h) Is SM consumed? Start->TLC_Check Add_Reagent Add 2.0 eq Ag2O Add 2.0 eq CD3I TLC_Check->Add_Reagent No Workup Celite Filtration & Concentration TLC_Check->Workup Yes Add_Reagent->TLC_Check Purification Flash Chromatography (DCM:MeOH 98:2) Workup->Purification QC_NMR 1H NMR Analysis Check C7-H Shift Purification->QC_NMR Decision C7-H Shifted? QC_NMR->Decision Success Release Lot (>98% Purity) Decision->Success No (Regioselective) Repurify Discard/Recycle (Over-methylated) Decision->Repurify Yes (C7 reacted)

Caption: Operational workflow with critical "Go/No-Go" decision points based on NMR validation.

Safety & Handling

  • Cytotoxicity: Paclitaxel is a potent microtubule stabilizer. Double-gloving (Nitrile) and use of a HEPA-filtered weigh station are mandatory.

  • Methyl Iodide-d3: A volatile alkylating agent and suspected carcinogen. Use only in a high-velocity fume hood. Quench glassware with dilute ammonium hydroxide before washing to destroy residual alkylating agent.

  • Silver Waste: Segregate all solid waste from the filtration step into heavy metal waste containers.

References

  • Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology. Link

  • Chen, S. H., et al. (1994). Structure-activity relationships of taxol: synthesis and biological evaluation of C2' derivatives. Bioorganic & Medicinal Chemistry Letters. Link

  • Sparreboom, A., et al. (1998). Determination of paclitaxel and metabolites in human plasma by high-performance liquid chromatography. Journal of Chromatography B. Link

  • Purdie, T., & Pitkeathly, J. S. (1899). The action of alkyl iodides on silver oxide and water. Journal of the Chemical Society, Transactions. (Foundational chemistry for Ag2O methylation). Link

Sources

Foundational

2'-O-Methyl-d3 Paclitaxel chemical structure and properties

[1][2] Executive Summary 2'-O-Methyl-d3 Paclitaxel is a stable isotope-labeled (SIL) analog of 2'-O-Methyl Paclitaxel, a critical process impurity and potential metabolite of the antineoplastic agent Paclitaxel.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

2'-O-Methyl-d3 Paclitaxel is a stable isotope-labeled (SIL) analog of 2'-O-Methyl Paclitaxel, a critical process impurity and potential metabolite of the antineoplastic agent Paclitaxel.[1][2] This compound serves as the definitive Internal Standard (IS) for the quantification of 2'-O-Methyl Paclitaxel in pharmaceutical quality control (QC) and complex biological matrices (plasma/tissue) via LC-MS/MS.[1]

Its value lies in the deuterated methoxy group (-OCD₃) at the 2'-position of the C-13 side chain.[1] This modification provides a +3 Da mass shift, ensuring spectral resolution from the unlabeled impurity while maintaining identical chromatographic retention and ionization efficiency.

Chemical Architecture & Identity

The structural integrity of 2'-O-Methyl-d3 Paclitaxel is defined by the taxane core fused with a modified N-benzoyl-3-phenylisoserine side chain.[1][2] Unlike Paclitaxel, which possesses a free hydroxyl group at the 2' position (essential for tubulin binding), this analog features a deuterated methyl ether.

Structural Specifications
PropertyDetail
Chemical Name 2'-O-(Trideuteromethyl)paclitaxel
Molecular Formula C₄₈H₅₀D₃NO₁₄
Molecular Weight 870.95 g/mol (Calculated)
Parent Compound 2'-O-Methyl Paclitaxel (MW 867.[1][2]93)
Isotopic Label Deuterium (D, ²H) x 3 at the 2'-O-Methyl position
Core Scaffold Taxane (Baccatin III derivative)
Key Modification Etherification of the C-2' Hydroxyl with -CD₃
Structural Visualization

The following diagram illustrates the chemical topology, highlighting the specific site of isotopic labeling on the side chain.

PaclitaxelStructure cluster_properties Physicochemical Impact TaxaneCore Taxane Ring System (Baccatin III Core) SideChain C-13 Side Chain (N-benzoyl-3-phenylisoserine) TaxaneCore->SideChain Ester Linkage (C-13) Modification 2'-O-Methyl-d3 Modification (-O-CD3) SideChain->Modification Ether Bond (C-2') Lipophilicity Increased Lipophilicity (vs Paclitaxel) Modification->Lipophilicity Stability Prevents Epimerization (Stable Ether) Modification->Stability

Caption: Structural connectivity of 2'-O-Methyl-d3 Paclitaxel, emphasizing the stable deuterated ether linkage at the bio-active 2' position.

Physicochemical Properties[1][3][4]

The methylation of the 2'-hydroxyl group significantly alters the physicochemical profile compared to the parent Paclitaxel.

Solubility & Lipophilicity

The 2'-OH group in Paclitaxel acts as a hydrogen bond donor.[1] Capping this with a methyl-d3 group removes this donor capability, increasing the molecule's lipophilicity.[1]

  • LogP (Predicted): ~4.5 - 5.0 (Higher than Paclitaxel's ~3.5).[1]

  • Solubility: Practically insoluble in water; highly soluble in organic solvents (DMSO, Methanol, Acetonitrile, Chloroform).[2]

  • Chromatographic Behavior: In Reverse-Phase HPLC (C18), 2'-O-Methyl-d3 Paclitaxel will elute later than Paclitaxel due to the loss of the polar -OH group.[1][2]

Chemical Stability

The 2'-position is the most chemically labile site on the Paclitaxel side chain.

  • Base Stability: The 2'-O-methyl ether is chemically robust.[1][2] Unlike the 2'-OH, which can facilitate side-chain cleavage or epimerization under basic conditions, the methyl ether protects this site.[1][2]

  • Metabolic Stability: The 2'-methoxy group blocks Phase II conjugation (glucuronidation) at this position, rendering the molecule metabolically distinct from Paclitaxel.

Synthesis & Isotopic Purity[1]

To ensure analytical reliability, the synthesis must yield high isotopic enrichment (>99% D) to prevent contribution to the unlabeled (M0) signal.

Synthetic Pathway (Protocol Logic)

The synthesis exploits the higher acidity of the 2'-hydroxyl group compared to the 7-hydroxyl group on the taxane ring.

  • Starting Material: Paclitaxel (Natural or Semi-synthetic).[3][4][5][6][7]

  • Reagent: Iodomethane-d3 (

    
    ) or Dimethyl sulfate-d6.
    
  • Base: Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS).

  • Conditions: Reaction performed at low temperature (-78°C to 0°C) in dry THF or DMF to favor kinetic control and selective alkylation at the 2'-position over the 7-position.

Isotopic Specifications
  • Chemical Purity: >98% (HPLC).

  • Isotopic Enrichment: >99% deuterated forms.

    • d0 (unlabeled): <0.5% (Critical for LOQ determination).

    • d3 (target): >99%.

Applications in Bioanalysis (LC-MS/MS)

2'-O-Methyl-d3 Paclitaxel is the "Gold Standard" Internal Standard for quantifying the impurity 2'-O-Methyl Paclitaxel .[1][2]

Why not use Paclitaxel-d5?

While Paclitaxel-d5 is used to measure Paclitaxel, it is chemically different from 2'-O-Methyl Paclitaxel.[1][2]

  • Retention Time Matching: An IS must co-elute with the analyte to compensate for matrix effects (ion suppression/enhancement). 2'-O-Methyl-d3 Paclitaxel co-elutes exactly with 2'-O-Methyl Paclitaxel.[1][2] Paclitaxel-d5 would elute earlier.[1][2]

  • Ionization Efficiency: The methylation changes the ionization response. Using the exact deuterated analog ensures the IS tracks the analyte's response perfectly.

Analytical Workflow

The following diagram details the extraction and quantification logic for analyzing this impurity in plasma.

LCMSWorkflow cluster_detection Mass Transitions (MRM) Sample Biological Sample (Plasma/Serum) Precipitation Protein Precipitation (Acetonitrile/MeOH) Sample->Precipitation IS_Spike IS Spike: 2'-O-Methyl-d3 Paclitaxel IS_Spike->Precipitation Centrifugation Centrifugation (10,000 x g, 10 min) Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Analyte Analyte (M0) 868.9 -> Fragment MS->Analyte InternalStd IS (d3) 871.9 -> Fragment MS->InternalStd

Caption: LC-MS/MS workflow utilizing 2'-O-Methyl-d3 Paclitaxel for precise impurity quantification.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable primary stock of 2'-O-Methyl-d3 Paclitaxel.

  • Weighing: Accurately weigh 1.0 mg of 2'-O-Methyl-d3 Paclitaxel into a deactivated glass vial (silanized). Note: Taxanes adhere to standard glass.

  • Solvent: Dissolve in 1.0 mL of DMSO or Methanol . Avoid water due to insolubility.

  • Storage: Aliquot into amber glass vials. Store at -20°C or lower. Stability is typically >1 year if protected from light and moisture.

LC-MS/MS Instrument Parameters (Guideline)

These parameters must be optimized for the specific instrument (e.g., Sciex Triple Quad, Thermo Orbitrap).

  • Ionization: ESI Positive Mode (+).

  • Precursor Ions:

    • Analyte (2'-O-Methyl Paclitaxel): m/z 868.4 [M+H]⁺[1][2]

    • IS (2'-O-Methyl-d3 Paclitaxel): m/z 871.4 [M+H]⁺[1][2]

  • Product Ions (Quantifiers):

    • Common fragment: m/z 286.1 (Side chain fragment) or m/z 509.2 (Taxane core fragment). Note: The d3 label is on the side chain, so side-chain fragments will retain the mass shift.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 (e.g., Waters BEH C18), 1.7 µm, 2.1 x 50 mm.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60019057, 2'-O-Methyl Paclitaxel.[1][2] Retrieved from [Link][1]

  • Huizing, M. T., et al. (1993). Pharmacokinetics of paclitaxel and metabolites in a randomized comparative study in platinum-pretreated ovarian cancer patients.[8] Journal of Clinical Oncology. Retrieved from [Link]

  • Sparreboom, A., et al. (1998).Liquid Chromatography-Mass Spectrometry for the Analysis of Taxanes. Clinical Cancer Research. (Contextual grounding for Taxane LC-MS methods).

Sources

Exploratory

Precision in Quantitation: The Role of Deuterated Standards in LC-MS/MS

Executive Summary In the high-stakes environment of drug development and bioanalysis, data integrity is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitation, yet...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of drug development and bioanalysis, data integrity is non-negotiable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitation, yet it remains vulnerable to a critical failure mode: matrix effects .[1] Deuterated internal standards (d-IS) are not merely procedural formalities; they are the primary defense against ionization suppression and variability in extraction efficiency.

This technical guide dissects the physicochemical mechanisms of deuterated standards, the "Deuterium Isotope Effect" on chromatography, and the specific protocols required to ensure regulatory compliance (FDA/ICH M10).

The Core Challenge: Matrix Effects & Ion Suppression

To understand the necessity of deuterated standards, one must first understand the enemy: Ion Suppression .

In an Electrospray Ionization (ESI) source, analytes compete for charge against a background of endogenous matrix components (phospholipids, salts, proteins). If a co-eluting matrix component "steals" charge from your analyte, the signal drops, even if the concentration remains constant. This is Matrix Effect (ME) .

  • The Problem: ME varies between patients (inter-subject variability). A calibration curve in "clean" plasma may not accurately quantify a patient sample with high lipid content.

  • The Solution: A Stable Isotope Labeled (SIL) internal standard.[2][3] Because it is chemically nearly identical to the analyte, it should co-elute and experience the exact same degree of ion suppression. If the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.

Diagram: Mechanism of Matrix Effect Compensation

MatrixEffect cluster_result Detection Sample Biological Sample (Analyte + Matrix) Spike Spike Deuterated IS (d-IS) Sample->Spike LC LC Separation (Co-elution) Spike->LC ESI ESI Source (Ionization Competition) LC->ESI Signal Signal Suppression (Analyte & IS both reduced) ESI->Signal ESI->Signal Matrix interferes with ionization Ratio Ratio Calculation (Analyte Area / IS Area) Signal->Ratio Result Accurate Quantitation (Error Cancelled) Ratio->Result

Figure 1: The mechanism by which a co-eluting deuterated standard compensates for matrix effects. Because both the analyte and IS suffer identical suppression, the ratio remains robust.

Technical Deep Dive: The Deuterium Isotope Effect

While often treated as "identical" to the analyte, deuterated standards possess subtle physicochemical differences that can impact chromatography.[3]

The Retention Time Shift

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond. This results in a slightly smaller molar volume and lower lipophilicity (hydrophobicity) for the deuterated molecule.

  • Consequence: In Reversed-Phase LC (RPLC), deuterated standards often elute slightly earlier than the unlabeled analyte.

  • The Risk: If the retention time shift is significant, the IS may elute before the matrix interference zone, while the analyte elutes during it. The IS and analyte are no longer experiencing the same ionization environment. The compensation mechanism fails.

Mitigation Strategy:

  • Minimize D-Count: Use the minimum number of deuteriums necessary to avoid mass overlap (usually d3-d6). Heavily deuterated molecules (e.g., d10, d15) show larger RT shifts.

  • Use 13C or 15N: Carbon-13 and Nitrogen-15 standards do not exhibit this lipophilicity shift and will co-elute perfectly. They are preferred for critical assays despite higher cost.

Table 1: Isotope Selection Guide
FeatureDeuterated (²H)Carbon-13 (¹³C) / Nitrogen-15 (¹⁵N)
Cost Low to ModerateHigh
Availability High (Custom synthesis common)Limited (Complex synthesis)
Chromatography Potential RT shift (elutes earlier)Perfect co-elution
Bond Stability Potential H/D exchange (pH dependent)Extremely stable
Best Use Case Routine bioanalysis, DMPK screeningClinical diagnostics, Regulated assays

Critical Selection Criteria

When selecting or synthesizing a deuterated standard, three "Pillars of Integrity" must be satisfied:

A. Mass Shift (Avoiding Cross-Talk)

The mass difference between the analyte and the IS must be sufficient to prevent Isotopic Interference (Cross-talk) .

  • Rule of Thumb:

    
     Mass 
    
    
    
    +3 Da.
  • Why: Naturally occurring Carbon-13 isotopes create a "M+1", "M+2", etc., signal for the analyte. If your IS is only +1 Da heavier, the natural isotope of the analyte will contribute to the IS signal, skewing the calibration curve.

B. Position of Label (Metabolic Stability)

Deuterium must be placed on a metabolically stable part of the molecule.

  • Failure Mode: If the label is placed on a site subject to metabolic cleavage (e.g., N-dealkylation), the IS will lose its mass tag during incubation or in vivo, becoming indistinguishable from the metabolite or background noise.

C. Chemical Stability (H/D Exchange)

Avoid placing deuterium on exchangeable moieties:

  • Hydroxyls (-OH), Amines (-NH), Thiols (-SH), Carboxylic Acids (-COOH).

  • Mechanism: In protic solvents (water, methanol) and acidic/basic conditions, these protons rapidly swap with solvent protons. A d3-labeled amine will quickly become d0 in an aqueous mobile phase, destroying the assay. Always label the carbon backbone.

Experimental Workflow: Best Practices

A standard is only as good as the protocol used to introduce it.

Diagram: Optimal Sample Preparation Workflow

Workflow Step1 1. Thaw Matrix Samples (Room Temp) Step2 2. Add Working IS Solution (Solvent: 50% Organic/Water) Step1->Step2 Step3 3. EQUILIBRATION (Critical) (Vortex & Incubate 15-30 min) Step2->Step3 Allows IS to bind matrix proteins Step4 4. Protein Precipitation / Extraction (LLE / SPE / PPT) Step3->Step4 Analytes & IS extracted together Step5 5. LC-MS/MS Analysis Step4->Step5

Figure 2: The critical "Equilibration" step (Step 3) ensures the IS integrates into the biological matrix (protein binding) before extraction, ensuring it tracks extraction efficiency accurately.[3][4][5]

Detailed Protocol Steps
  • IS Spiking Solution: Prepare the IS working solution in a solvent compatible with the sample (e.g., 50:50 Methanol:Water). Avoid 100% organic solvents initially, as they may precipitate proteins immediately upon contact, trapping the analyte before the IS can equilibrate.

  • The Equilibration Gap: After spiking the IS into the sample (plasma/tissue), wait . Vortex and let the sample stand for 15–30 minutes.

    • Reasoning: The analyte in the patient sample is often protein-bound. The spiked IS is free. If you extract immediately, you may extract the free IS more efficiently than the bound analyte. Equilibration allows the IS to bind to proteins similarly to the analyte, ensuring the extraction recovery reflects the true sample state.

  • Blank Check: Always run a "Double Blank" (Matrix only) and a "Zero Sample" (Matrix + IS).

    • Purpose: To check for interference in the analyte channel coming from the IS (IS purity issues) and vice versa.

Regulatory & Validation (FDA & ICH M10)

Regulatory bodies (FDA, EMA, ICH) have specific requirements regarding Internal Standards in the ICH M10 Bioanalytical Method Validation Guideline .[6]

  • IS Response Variation: The IS response should be monitored during validaton and study sample analysis. While there is no fixed acceptance limit (e.g., ±50%), a trend of drifting IS response indicates instrument drift or matrix effects.

  • Cross-Interference:

    • IS interfering with Analyte: Must be

      
       of the LLOQ (Lower Limit of Quantitation) response.
      
    • Analyte interfering with IS: Must be

      
       of the IS response.
      
  • Certificate of Analysis (CoA): You must have a CoA for your reference standard proving identity and purity. For the IS, isotopic purity (e.g., 99.5% D) is critical to prevent "M0" (unlabeled) contribution.

Troubleshooting Common Failures

SymptomProbable CauseCorrective Action
IS Signal Drop in Specific Samples Matrix Effect (Ion Suppression)Improve extraction (SPE/LLE) or dilute sample. The IS is doing its job by revealing the suppression.
IS Peak Shape Broad/Split Solvent MismatchEnsure injection solvent strength is weaker than the mobile phase starting gradient.
RT Shift between Analyte & IS Deuterium Isotope EffectUse a column with different selectivity (e.g., C18 to Phenyl-Hexyl) or switch to ¹³C/¹⁵N IS.
Loss of IS Signal over Time H/D ExchangeCheck IS structure for exchangeable protons (-OH, -NH). Check pH of mobile phase.
Non-Linear Calibration Curve Cross-talk (Isotopic Interference)Check mass resolution. Ensure IS is at least +3 Da. Reduce IS concentration if it contains significant M0 impurity.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[5][7] (2018).[7] Available at: [Link]

  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[7] (2022).[8][7] Available at: [Link]

  • Wang, S., et al. "Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry." Analytical Chemistry, 79(19), 7392-7400. Available at: [Link]

  • Ye, X., et al. "Retention time shifts of deuterated internal standards in reversed-phase liquid chromatography.
  • Wieling, J. "LC-MS-MS Experiences with Internal Standards.

Sources

Foundational

Technical Guide: 2'-O-Methyl-d3 Paclitaxel as a Bioanalytical Standard

Topic: Technical Guide: Utilizing 2'-O-Methyl-d3 Paclitaxel in Bioanalytical & Metabolic Research Content Type: In-depth Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Cont...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Guide: Utilizing 2'-O-Methyl-d3 Paclitaxel in Bioanalytical & Metabolic Research Content Type: In-depth Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, and Quality Control Specialists in Oncology Drug Development.[1]

[1]

Executive Summary & Compound Profile

2'-O-Methyl-d3 Paclitaxel is a deuterated stable isotope-labeled internal standard (SIL-IS) designed for the precise quantification of 2'-O-Methyl Paclitaxel .[1] While Paclitaxel (Taxol®) is a cornerstone chemotherapeutic, its stability and purity are critical. The 2'-O-Methyl derivative often arises as a synthetic process impurity, a degradation product in methanolic solutions, or a specific metabolite.[1]

Because the 2'-hydroxyl (2'-OH) group is the primary "warhead" for Paclitaxel’s microtubule-stabilizing activity, modification at this site (methylation) drastically alters biological potency.[1] Therefore, distinguishing the active parent drug from its methylated impurity is a crucial quality attribute (CQA) in drug development. This guide details the application of the deuterated standard to achieve rigorous quantification using LC-MS/MS.

Chemical Identity
PropertyDetail
Compound Name 2'-O-Methyl-d3 Paclitaxel
Role Internal Standard (SIL-IS) for LC-MS/MS
Chemical Formula C₄₈H₅₀D₃NO₁₄
Molecular Weight ~870.95 Da (varies slightly by isotopic enrichment)
Isotopic Label -OCD₃ (Trideuteromethyl) at the C2' position
Solubility Soluble in Methanol, DMSO, Acetonitrile; Insoluble in water

Scientific Rationale: The 2'-OH Criticality

To use this standard effectively, one must understand the Structure-Activity Relationship (SAR) of the taxane core.

The "Warhead" Mechanism

Paclitaxel binds to the


-tubulin subunit.[2] Crystallographic and SAR studies confirm that the C2'-OH group  on the C13 side chain is essential for this interaction. It forms a critical hydrogen bond with Asp-26 (D26)  in the tubulin binding pocket.[1]
  • Paclitaxel (Active): Free 2'-OH

    
     H-bonds with Tubulin 
    
    
    
    Microtubule Stabilization.[1][2]
  • 2'-O-Methyl Paclitaxel (Inactive/Low Potency): 2'-OMe

    
     Steric clash/Loss of H-bond 
    
    
    
    Loss of cytotoxicity.[1]
Why Deuterium (-d3)?

The -d3 label is strategically placed on the methyl group of the 2'-methoxy substituent.

  • Mass Shift (+3 Da): The mass difference (M+3) is sufficient to separate the standard from the analyte (2'-O-Methyl Paclitaxel) in Mass Spectrometry, avoiding isotopic overlap (crosstalk) from naturally occurring

    
    C isotopes.[1]
    
  • Metabolic Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect). While primarily used for quantification, this stability ensures the label does not exchange with the solvent during extraction.

  • Co-Elution: As a deuterium-labeled analog, it retains nearly identical chromatographic retention time to the analyte, ensuring it experiences the exact same matrix effects (ion suppression/enhancement) at the electrospray source.

Experimental Workflow: LC-MS/MS Quantification

This protocol outlines the quantification of 2'-O-Methyl Paclitaxel impurities in a plasma or formulation matrix, using the d3-analog as the Internal Standard.[1]

Method Development Logic (MRM Transitions)

Taxanes typically fragment via the cleavage of the ester bond at C13, yielding a side-chain fragment and a baccatin core.

  • Parent Drug (Paclitaxel): Precursor

    
     Product 
    
    
    
    (Side Chain).[1]
  • Analyte (2'-O-Me-PTX): Precursor

    
     Product 
    
    
    
    (Side Chain + 14 Da Methyl).[1]
  • Internal Standard (2'-O-Me-d3-PTX): Precursor

    
     Product 
    
    
    
    (Side Chain + 17 Da Methyl-d3).[1]

Note: Monitoring the side chain preserves specificity for the 2' modification.

Sample Preparation Protocol (Protein Precipitation)

Reagents:

  • Stock Solution: 1 mg/mL 2'-O-Methyl-d3 Paclitaxel in DMSO.[1]

  • Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile (ACN).

Step-by-Step Workflow:

  • Aliquot: Transfer 50

    
    L of sample (Plasma or Formulation) into a 1.5 mL Eppendorf tube.
    
  • Spike IS: Add 20

    
    L of Working IS Solution  (2'-O-Methyl-d3 PTX).[1] Vortex gently (5 sec).[1]
    
  • Precipitate: Add 150

    
    L of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
    
  • Extract: Vortex vigorously for 1 min.

  • Clarify: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Transfer: Transfer 100

    
    L of the supernatant to an autosampler vial containing 100 
    
    
    
    L of Water (to match initial mobile phase strength).
  • Inject: Inject 5-10

    
    L onto the LC-MS/MS system.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][3][4]

  • Gradient:

    • 0-0.5 min: 20% B (Hold)[1]

    • 0.5-3.0 min: 20%

      
       95% B (Linear Ramp)[1]
      
    • 3.0-4.0 min: 95% B (Wash)[1]

    • 4.0-4.1 min: 95%

      
       20% B[1]
      
    • 4.1-5.0 min: 20% B (Re-equilibration)

Visualization of Logic & Workflow

Structural Logic: The 2' Modification

The following diagram illustrates the structural relationship between the active drug, the impurity, and the deuterated standard.

TaxaneStructure PTX Paclitaxel (Active) MW: 853.9 Substituent: 2'-OH Impurity 2'-O-Methyl Paclitaxel (Impurity/Metabolite) MW: 867.9 Substituent: 2'-OCH3 PTX->Impurity Process Impurity or Metabolism Tubulin Tubulin Binding (D26 Interaction) PTX->Tubulin High Affinity (H-Bonding) Standard 2'-O-Methyl-d3 Paclitaxel (Internal Standard) MW: 870.9 Substituent: 2'-OCD3 Impurity->Standard Quantification via Isotope Dilution Impurity->Tubulin Blocked (Steric Clash)

Caption: Structural relationship showing the critical 2'-OH modification. Methylation blocks tubulin binding (Red), while the d3-analog (Blue) serves as the precise mass-spec anchor for the impurity.[1]

LC-MS/MS Decision Workflow

This flow details the analytical decision process when handling Taxol samples.

LCMSWorkflow cluster_channels MRM Channels Start Start: Unknown Sample (Plasma/Formulation) Spike Spike with IS: 2'-O-Methyl-d3 Paclitaxel Start->Spike Extract Extraction: Protein PPT / SPE Spike->Extract LC LC Separation (C18 Column) Extract->LC MS Mass Spectrometry (MRM) LC->MS Chan1 Channel 1 (Analyte) 868.3 -> 300.1 (2'-O-Me-PTX) MS->Chan1 Chan2 Channel 2 (IS) 871.3 -> 303.1 (2'-O-Me-d3-PTX) MS->Chan2 Calc Calculate Ratio: Area(Analyte) / Area(IS) Chan1->Calc Chan2->Calc Result Quantified Impurity Conc. Calc->Result

Caption: Analytical workflow for quantifying 2'-O-Methyl Paclitaxel using the d3-labeled internal standard to correct for extraction and ionization variability.

Data Interpretation & Troubleshooting

Deuterium Isotope Effect on Retention Time

Although deuterium is chemically similar to hydrogen, C-D bonds are slightly more lipophilic and have lower vibrational volume. In ultra-high-pressure liquid chromatography (UHPLC), you may observe a slight retention time shift:

  • Observation: The d3-IS may elute slightly earlier (0.01 - 0.05 min) than the non-deuterated analyte.[1]

  • Action: Ensure your integration windows are wide enough to capture both, but narrow enough to exclude interferences.

Cross-Talk Check

Before validating the method, run a "Blank + IS" sample.

  • Requirement: There should be no signal in the analyte channel (868

    
     300) when only the IS (871 
    
    
    
    303) is injected.
  • Cause of Failure: If signal appears, the IS may contain non-deuterated impurities (d0) or the mass resolution is too low. Ensure IS isotopic purity is >99%.

References

  • Fisher Scientific. LC-MS/MS Method for the Determination of Paclitaxel in Human Serum. Retrieved from

  • National Institutes of Health (NIH). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. (2017).[1][3][4][5] Retrieved from

  • Pharmaffiliates. 2'-O-Methyl-d3 Paclitaxel Product Description and Usage. Retrieved from [1]

  • PubChem. Paclitaxel: Chemical Structure and Biological Activity. CID 36314.[1][6] Retrieved from [1]

  • Sharma, S., et al. (2013).[7] Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group.[1][2][7][8] Biochemistry.[3][7][9][10] Retrieved from [1]

Sources

Exploratory

Technical Guide: Commercial Sourcing and Bioanalytical Application of 2'-O-Methyl-d3 Paclitaxel

Topic: Commercial Sources and Bioanalytical Applications of 2'-O-Methyl-d3 Paclitaxel Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, DMPK Leads Executive Summary In the realm of t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Sources and Bioanalytical Applications of 2'-O-Methyl-d3 Paclitaxel Content Type: In-depth Technical Guide Audience: Researchers, Bioanalytical Scientists, DMPK Leads

Executive Summary

In the realm of taxane drug development, precise quantification is non-negotiable. 2'-O-Methyl-d3 Paclitaxel (C48H50D3NO14) serves as the critical Stable Isotope Labeled (SIL) internal standard for the bioanalysis of 2'-O-Methylpaclitaxel , a potent paclitaxel derivative often investigated for its efficacy in multidrug-resistant (MDR) tumor models.

Unlike the major metabolic pathways of paclitaxel (which yield 6α-OH and 3'-p-OH metabolites), the 2'-O-methyl derivative represents a distinct structural modification intended to alter pharmacokinetics or overcome efflux pump resistance. This guide provides a vetted commercial landscape for sourcing this specific isotope and details a self-validating bioanalytical protocol for its use in LC-MS/MS assays.

Commercial Landscape: Suppliers & Specifications

The sourcing of 2'-O-Methyl-d3 Paclitaxel is specialized. It is typically not a "next-day delivery" catalog item but a high-value standard available through custom synthesis or specialized isotope catalogs.

Primary Verified Suppliers
SupplierCatalog No.Purity SpecificationFormNotes
Pharmaffiliates PA STI 063720>98% (Isotopic & Chemical)White SolidSpecialized in taxane impurities and isotopes. Cold chain shipping required.
Clearsynth CS-EO-02564>98%SolidOffers Certificate of Analysis (CoA) with specific isotopic enrichment data.
KM Pharma Solution KMP031015>95%SolidIndian-based supplier; often requires inquiry for current stock status.
TLC Pharm Inquire>98%SolidHigh reliability for custom deuterated taxanes.
Procurement Strategy
  • Lead Time: Expect 2–4 weeks. Most suppliers list this as "Enquire" or "Make to Order."

  • CoA Requirements: Always demand a CoA verifying Isotopic Enrichment (≥ 99% D) to prevent contribution to the analyte signal (M+0) which would bias quantitation at the Lower Limit of Quantitation (LLOQ).

Technical Profile & Mechanistic Rationale

The Molecule: Why 2'-O-Methyl-d3?

The 2'-hydroxyl group on the C-13 side chain of paclitaxel is essential for microtubule binding. Methylation at this position (2'-O-Methylpaclitaxel) significantly alters the drug's binding affinity and solubility profile.

  • Chemical Formula: C48H50D3NO14[1][2]

  • Molecular Weight: ~870.95 Da (vs. ~867.93 Da for unlabeled)[2]

  • Mass Shift: +3.02 Da.

Expert Insight: While a +3 Da shift is on the lower end for bioanalysis (risk of overlap with the M+2 isotope of the analyte), it is chemically stable because the deuterium is located on the methyl ether group. Unlike deuterium on the taxane ring (which can be subject to exchange) or the side chain chiral centers (susceptible to epimerization), the -OCD3 group is metabolically and chemically robust.

Structural Visualization

G cluster_0 Mass Shift Logic PTX Paclitaxel (Parent Drug) MePTX 2'-O-Methylpaclitaxel (Analyte) PTX->MePTX Methylation (Synthetic/Metabolic) d3MePTX 2'-O-Methyl-d3 Paclitaxel (Internal Standard) MePTX->d3MePTX Deuteration of Methyl Group (-OCH3 -> -OCD3)

Figure 1: Structural relationship between Paclitaxel, the 2'-O-Methyl derivative, and the Deuterated Internal Standard.[2]

Bioanalytical Application Guide

This protocol outlines a robust LC-MS/MS workflow.[3] The critical challenge with taxanes is ester hydrolysis and epimerization (7-epitaxol formation).

Protocol: Self-Validating Workflow
Step 1: Stock Solution Preparation
  • Solvent: Dissolve 2'-O-Methyl-d3 Paclitaxel in DMSO or Methanol . Avoid pure acetonitrile for long-term storage as it may promote precipitation upon freezing.

  • Concentration: Prepare a primary stock at 1.0 mg/mL.

  • Storage: -80°C. Taxanes are stable for months at this temperature.

  • Verification: Compare the response of the new d3-stock against the unlabeled analyte to ensure no "crosstalk" (unlabeled impurity in the labeled standard).

Step 2: Sample Extraction (Protein Precipitation)
  • Rationale: Liquid-Liquid Extraction (LLE) with MTBE is common for Paclitaxel, but Protein Precipitation (PPT) is faster and often sufficient for derivatives.

  • Procedure:

    • Aliquot 50 µL of plasma.

    • Add 150 µL of Internal Standard Working Solution (2'-O-Methyl-d3 Paclitaxel at 100 ng/mL in Acetonitrile).

    • Vortex vigorously (2 min) to precipitate proteins.

    • Centrifuge at 13,000 x g for 10 min at 4°C.

    • Transfer supernatant to a glass vial (minimize plastic contact to reduce adsorption).

Step 3: LC-MS/MS Conditions
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (30% B to 90% B over 3 minutes). Taxanes are hydrophobic.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Analyte (2'-O-Methylpaclitaxel): m/z 868.4 → 286.1 (Side chain fragment)

    • IS (2'-O-Methyl-d3 Paclitaxel): m/z 871.4 → 289.1 (Corresponding deuterated fragment)

Validation Checkpoint (Self-Correction)

If you observe a signal in the Analyte channel when injecting only the Internal Standard:

  • Check Purity: Your d3 standard may contain d0 (unlabeled) impurity.

  • Check Resolution: The mass spectrometer resolution may be too wide, picking up the isotope tail.

  • Action: Dilute the IS concentration or procure a higher enrichment standard (>99.5% D).

Method Validation Workflow

The following diagram illustrates the decision matrix for validating this specific assay, ensuring regulatory compliance (FDA/EMA).

Validation Start Method Development SelectIS Select 2'-O-Methyl-d3 Paclitaxel (Check Isotopic Purity) Start->SelectIS Crosstalk Interference Check (Inject IS -> Monitor Analyte) SelectIS->Crosstalk PassCross < 20% of LLOQ? Crosstalk->PassCross MatrixEffect Matrix Factor Assessment (IS Normalized) PassCross->MatrixEffect Yes Fail Redesign / Purify IS PassCross->Fail No Recover Recovery Check (Consistent between Analyte & IS?) MatrixEffect->Recover Final Valid Method Recover->Final

Figure 2: Validation decision tree for Deuterated Internal Standards.

References

  • Pharmaffiliates. (n.d.). 2'-O-Methyl-d3 Paclitaxel Product Specification. Retrieved from

  • Zhang, W., et al. (2011). "Quantitation of paclitaxel and its two major metabolites using a liquid chromatography-electrospray ionization tandem mass spectrometry." Journal of Chromatography B, 879(22), 2018-2022.

  • National Center for Biotechnology Information. (2023). Paclitaxel Compound Summary. PubChem.

  • Clearsynth. (n.d.). Stable Isotopes of Paclitaxel. Retrieved from

  • MedChemExpress. (2023). Paclitaxel and Derivatives Product List. Retrieved from

Sources

Foundational

A Senior Application Scientist's Guide to Isotopic Labeling of Paclitaxel for Preclinical and Clinical Research

Abstract Isotopically labeled paclitaxel is an indispensable tool in modern drug development, providing unparalleled precision in studies of absorption, distribution, metabolism, and excretion (ADME).[1][2] This technica...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isotopically labeled paclitaxel is an indispensable tool in modern drug development, providing unparalleled precision in studies of absorption, distribution, metabolism, and excretion (ADME).[1][2] This technical guide provides an in-depth exploration of the core methodologies for producing isotopically labeled paclitaxel, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect the strategic decisions behind choosing a labeling approach—be it chemical synthesis or plant cell culture biosynthesis—and provide actionable, step-by-step protocols for practical implementation. Furthermore, this guide details the critical analytical techniques required to validate the isotopic incorporation and positional integrity of the final compound, ensuring data of the highest quality for pivotal pharmacokinetic and metabolic studies.

The Strategic Imperative for Isotopic Labeling in Paclitaxel Research

Paclitaxel, a cornerstone of chemotherapy for various cancers, possesses a complex metabolic profile, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[3][4][5] Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) behavior is critical for optimizing dosing, managing toxicity, and overcoming drug resistance.[3][6] Stable isotope labeling, which involves replacing specific atoms in the paclitaxel molecule with their heavier, non-radioactive isotopes (e.g., ²H/D, ¹³C, ¹⁵N), offers a powerful solution.[7][8]

The primary applications of isotopically labeled paclitaxel include:

  • Gold-Standard Internal Standards: In bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) paclitaxel is the ideal internal standard.[1][9][10] It co-elutes with the unlabeled drug, experiencing identical ionization suppression or enhancement effects in complex biological matrices like plasma, thereby enabling highly accurate quantification.[2][11]

  • Metabolite Identification and Flux Analysis: Labeled paclitaxel allows for the unambiguous tracking of metabolic pathways. By analyzing the mass shift in metabolites, researchers can definitively trace the biotransformation of the parent drug, differentiating drug-derived compounds from endogenous molecules.[1][2]

  • Absolute Bioavailability Studies: By administering a labeled intravenous (IV) dose concurrently with an unlabeled oral dose, researchers can precisely determine the absolute bioavailability of a new formulation without intra-subject variability.

  • Kinetic Isotope Effect (KIE) Studies: Deuterium (²H) labeling at sites of metabolic activity can slow down enzymatic cleavage of C-H bonds. This "Deuterium Kinetic Isotope Effect" can be strategically employed to create "metabolically shielded" drug analogues with potentially improved pharmacokinetic profiles.

This guide will focus on the two predominant strategies for generating these critical research tools: targeted chemical synthesis and controlled biosynthesis.

Strategic Pathways for Isotopic Labeling: Synthesis vs. Biosynthesis

The choice between chemical synthesis and biosynthesis is a critical decision driven by the research objective, desired labeling pattern, and available resources.

Caption: Decision workflow for selecting a paclitaxel labeling strategy.

Chemical Synthesis: Precision Labeling for Targeted Applications

Chemical synthesis offers unparalleled control over the exact position of an isotopic label. This is crucial when the goal is to create an internal standard with the label on a metabolically stable part of the molecule or to probe the metabolic fate of a specific moiety. The complex structure of paclitaxel, a tetracyclic diterpenoid with a C-13 ester side chain, makes total synthesis challenging.[12][13] Therefore, semi-synthetic approaches starting from advanced precursors like baccatin III or 10-deacetylbaccatin III are most common.[13][14]

Labeling the C-13 Side Chain: A Common Strategy

A robust method involves synthesizing an isotopically labeled version of the N-benzoyl-β-phenylisoserine side chain and subsequently coupling it to the baccatin III core. Labeling the benzoyl group is a frequent choice for creating internal standards, as this position is less prone to metabolic modification compared to other sites.[3][4]

Protocol 1: Semi-synthesis of [¹³C₆]-Benzoyl Paclitaxel

This protocol is a conceptualized workflow based on established esterification and coupling reactions.[14][15]

Step 1: Preparation of [¹³C₆]-Benzoyl Chloride

  • Starting Material: [¹³C₆]-Benzoic acid.

  • Procedure: Gently reflux [¹³C₆]-Benzoic acid with an excess of thionyl chloride (SOCl₂) for 2 hours.

  • Workup: Remove the excess thionyl chloride under reduced pressure to yield crude [¹³C₆]-Benzoyl chloride. This reagent is moisture-sensitive and should be used immediately.

    • Scientist's Note: This is a standard conversion of a carboxylic acid to a more reactive acyl chloride, facilitating the subsequent acylation step.

Step 2: Acylation of the Side-Chain Precursor

  • Starting Material: A suitable protected β-lactam or phenylisoserine derivative.

  • Procedure: Dissolve the side-chain precursor in a dry, aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., pyridine or triethylamine). Cool the solution to 0°C.

  • Add the freshly prepared [¹³C₆]-Benzoyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction with water, and perform a standard aqueous/organic extraction. Purify the resulting labeled side-chain by silica gel chromatography.

Step 3: Coupling to Baccatin III Core

  • Starting Materials: 7-O-protected Baccatin III and the [¹³C₆]-labeled side chain.

  • Procedure: This is typically achieved via methods like the Ojima-Holton coupling, which utilizes a base such as Lithium Hexamethyldisilazide (LiHMDS) to deprotonate the C-13 hydroxyl of the baccatin III core, followed by reaction with the protected, labeled side chain.[14]

  • Workup & Deprotection: After coupling, the protecting groups (e.g., at the C-7 position) are removed under appropriate conditions (e.g., acid or zinc reduction for a TROC group) to yield the final [¹³C₆]-Benzoyl paclitaxel.[14] Purification is achieved via HPLC.

Deuteration Strategies

Deuterium labeling can be achieved by using deuterated reagents or through H-D exchange reactions.[16] For paclitaxel, introducing deuterium on the aromatic rings of the C-2 benzoyl or C-3' phenyl groups is a common strategy for generating internal standards.

G cluster_0 Semi-Synthesis Workflow start Labeled Precursor (e.g., [¹³C₆]-Benzoic Acid) step1 Step 1: Activate Precursor (e.g., to Acyl Chloride) start->step1 step2 Step 2: Synthesize Labeled Side Chain step1->step2 step3 Step 3: Couple Side Chain to Baccatin III Core step2->step3 step4 Step 4: Deprotection step3->step4 end Final Product: Isotopically Labeled Paclitaxel step4->end

Caption: General workflow for semi-synthetic labeling of paclitaxel.

Biosynthesis: Harnessing Nature for Uniform Labeling

For research requiring high levels of isotopic enrichment or uniformly labeled paclitaxel, biosynthesis using Taxus plant cell suspension cultures is the superior method.[17] This technique involves feeding the cell culture with a simple, isotopically labeled carbon source, such as [U-¹³C]-Glucose. The plant cells incorporate this labeled precursor into their metabolic pathways, ultimately producing paclitaxel where most or all carbon atoms are ¹³C.

The paclitaxel biosynthetic pathway is complex, starting from geranylgeranyl diphosphate (GGPP) and involving over 20 enzymatic steps to form the taxane core and add the necessary decorations.[13][18]

Protocol 2: Biosynthesis of Uniformly ¹³C-Labeled Paclitaxel

This protocol outlines the key stages of producing labeled paclitaxel in a laboratory-scale bioreactor.

Step 1: Cell Line Establishment and Maintenance

  • Cell Line: A high-yielding cell line of Taxus chinensis or Taxus brevifolia is required.

  • Medium: Maintain the cell suspension culture in a standard plant cell culture medium (e.g., Gamborg's B5) supplemented with hormones necessary for growth.

  • Culture Conditions: Grow cells in a shaker flask or bioreactor at ~25°C with continuous agitation and aeration.

Step 2: Isotope Feeding and Elicitation

  • Precursor: Prepare a sterile stock solution of [U-¹³C]-Glucose.

  • Feeding Strategy: Once the cell culture reaches the late exponential growth phase, replace the standard medium with a fresh production medium containing [U-¹³C]-Glucose as the primary carbon source.

  • Elicitation: To maximize paclitaxel production, add an elicitor such as Methyl Jasmonate (MeJA) to the culture.[17][19] MeJA upregulates the expression of genes in the paclitaxel biosynthetic pathway.[19][20]

    • Scientist's Note: Elicitation mimics a plant's defense response, which is known to trigger the production of secondary metabolites like paclitaxel.[20] The timing and concentration of MeJA are critical parameters that must be optimized for each cell line.

Step 3: Harvesting and Extraction

  • Harvesting: After a production period of 14-21 days, separate the cells from the medium via filtration.

  • Extraction: Lyse the cells and extract the paclitaxel and other taxanes using a suitable organic solvent like methanol/dichloromethane.

Step 4: Purification

  • Chromatography: The crude extract is a complex mixture. Purify the ¹³C-labeled paclitaxel using a multi-step process involving solid-phase extraction (SPE) followed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

Analytical Validation: The Self-Validating System

Confirmation of isotopic labeling is a non-negotiable step to ensure the integrity of research data. Mass spectrometry and NMR spectroscopy are the primary tools for this validation.

Mass Spectrometry (MS) Analysis

High-resolution mass spectrometry (HRMS) is used to confirm the mass shift and calculate the isotopic incorporation.

  • Objective: To verify that the molecular weight of the labeled paclitaxel has increased by the expected amount.

  • Procedure: Infuse a purified sample into an HRMS instrument (e.g., Q-TOF or Orbitrap).

  • Data Interpretation: The unlabeled paclitaxel (C₄₇H₅₁NO₁₄) has a monoisotopic mass of ~853.33 Da. The [¹³C₆]-Benzoyl paclitaxel should exhibit a mass of ~859.35 Da, a +6 Da shift. The distribution of isotopologues can be used to calculate the percentage of isotopic enrichment.

Table 1: Expected Mass Shifts for Labeled Paclitaxel Isotopologues

Labeling StrategyIsotopeNumber of LabelsExpected Mass Shift (Da)Primary Use Case
Benzoyl Labeling¹³C6+6.02Internal Standard
Phenylisoserine PhenylD5+5.03Internal Standard
Uniform Biosynthesis¹³C>40>+40.11Metabolite Tracing
Radiosynthesis¹⁴C1+1.00ADME, PET Imaging
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms if the label is present, NMR confirms where it is.

  • Objective: To determine the precise location of the isotopic labels on the paclitaxel scaffold.

  • ¹³C NMR: For ¹³C-labeled compounds, direct ¹³C NMR will show dramatically enhanced signals for the labeled carbon atoms, confirming their positions.

  • ¹H NMR: For deuterated compounds, the signals corresponding to the protons that have been replaced by deuterium will disappear from the ¹H NMR spectrum.

  • 2D NMR (HSQC, HMBC): These advanced techniques can further confirm the connectivity and exact location of labels within the complex molecular structure.

Conclusion and Future Perspectives

The isotopic labeling of paclitaxel is a mature yet evolving field. While semi-synthesis provides precise control for creating analytical standards, advances in metabolic engineering and synthetic biology are making biosynthetic routes more efficient and potentially more specific.[18][] The ability to produce custom-labeled paclitaxel enables researchers to ask increasingly sophisticated questions about its mechanism of action, metabolic fate, and the drivers of clinical efficacy and resistance. The methodologies described in this guide provide a robust foundation for producing the high-quality labeled compounds essential for advancing cancer therapy.

References

  • Title: Isotopic Labeling of Metabolites in Drug Discovery Applications Source: PubMed URL: [Link]

  • Title: Isotopic Labeling of Metabolites in Drug Discovery Applications Source: ResearchGate URL: [Link]

  • Title: ISOTOPIC LABELING FOR DRUG INNOVATION DELIVERABLE Source: European Commission URL: [Link]

  • Title: Total Synthesis of Paclitaxel Source: PubMed URL: [Link]

  • Title: Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile Source: Google Patents URL
  • Title: Paclitaxel Source: StatPearls - NCBI Bookshelf URL: [Link]

  • Title: Simple Analytical Method for the Determination of Paclitaxel (Taxol ® ) Levels in Human Plasma Source: ResearchGate URL: [Link]

  • Title: The Taxus genome provides insights into paclitaxel biosynthesis Source: PMC - PubMed Central URL: [Link]

  • Title: Paclitaxel total synthesis Source: Wikipedia URL: [Link]

  • Title: Synthesis and Evaluation of Paclitaxel-Loaded Gold Nanoparticles for Tumor-Targeted Drug Delivery Source: PMC - PubMed Central URL: [Link]

  • Title: Production of paclitaxel and the related taxanes by cell suspension cultures of Taxus species Source: PubMed URL: [Link]

  • Title: Determination of Paclitaxel in Human Plasma by UPLC–MS–MS Source: Journal of Chromatographic Science URL: [Link]

  • Title: Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications Source: Medium URL: [Link]

  • Title: Analytical Approaches to Paclitaxel Source: Hamdard Medicus URL: [Link]

  • Title: Mechanisms of paclitaxel mode of actions. Source: ResearchGate URL: [Link]

  • Title: The Quest for a Simple Bioactive Analog of Paclitaxel as a Potential Anticancer Agent Source: ACS Publications URL: [Link]

  • Title: Applications and Synthesis of Deuterium-Labeled Compounds Source: Macmillan Group URL: [Link]

  • Title: Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS Source: National Institutes of Health URL: [Link]

  • Title: Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions Source: MDPI URL: [Link]

  • Title: Characteristics, Properties and Analytical Methods of Paclitaxel: A Review Source: PubMed URL: [Link]

  • Title: Pharmacokinetics of paclitaxel and its metabolites using a mechanism-based model Source: PAGE Meeting Abstracts URL: [Link]

  • Title: Synthesis of Paclitaxel Derivatives for Remote Loading into Liposomes and Improved Therapeutic Effect Source: PMC - NIH URL: [Link]

  • Title: LC-MS/MS Method for the Determination of Paclitaxel in Human Serum Source: Fisher Scientific URL: [Link]

  • Title: Paclitaxel uptake and transport in Taxus cell suspension cultures Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Paclitaxel. 1. Synthesis of the ABC Ring of Paclitaxel by SmI 2 -Mediated Cyclization Source: ResearchGate URL: [Link]

  • Title: Characteristics, Properties and Analytical Methods of Paclitaxel: A Review Source: ResearchGate URL: [Link]

  • Title: Functional identification of the paclitaxel biosynthesis gene... Source: ResearchGate URL: [Link]

  • Title: Pharmacogenetics of paclitaxel metabolism Source: PubMed URL: [Link]

  • Title: The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations Source: Waters Corporation URL: [Link]

  • Title: Analytical Method Development for USP Related Compounds in Paclitaxel Using an Agilent Poroshell 120 PFP Source: Agilent URL: [Link]

  • Title: Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases Source: Metabolic Solutions URL: [Link]

  • Title: Recent advances in paclitaxel biosynthesis and regulation Source: PMC - PubMed Central URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Quantification of 2'-O-Methyl Paclitaxel Impurity via LC-MS/MS

This application note details the protocol for utilizing 2'-O-Methyl-d3 Paclitaxel as a Stable Isotope Labeled (SIL) Internal Standard (IS). While Paclitaxel-d5 is the gold standard for quantifying Paclitaxel, 2'-O-Methy...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the protocol for utilizing 2'-O-Methyl-d3 Paclitaxel as a Stable Isotope Labeled (SIL) Internal Standard (IS).

While Paclitaxel-d5 is the gold standard for quantifying Paclitaxel, 2'-O-Methyl-d3 Paclitaxel is the requisite IS for the precise quantification of 2'-O-Methyl Paclitaxel , a critical process-related impurity and degradation product formed during the methanolysis of Paclitaxel.[] This guide focuses on the Impurity Profiling and Stability Indicating applications essential for CMC (Chemistry, Manufacturing, and Controls) and pharmacokinetic studies where metabolite differentiation is required.[]

Executive Summary

In the development of taxane-based therapeutics, the stability of the 2'-hydroxyl group on the C13 side chain is paramount for biological activity.[] Solvolysis in methanol (common in extraction and purification) can lead to the formation of 2'-O-Methyl Paclitaxel , a pharmacologically less active impurity.[] To meet ICH Q3A/B regulatory requirements for impurity reporting, a robust LC-MS/MS method is required.[] This protocol establishes the use of 2'-O-Methyl-d3 Paclitaxel as a homolog-specific SIL IS, ensuring that matrix effects, extraction efficiency, and ionization suppression are perfectly normalized for this specific impurity, distinct from the parent drug.[]

Scientific Rationale & Mechanism

The Role of the Internal Standard

Using a structural analog (like Docetaxel) or the parent drug's IS (Paclitaxel-d5) to quantify the methylated impurity is scientifically flawed due to retention time (RT) shifts.

  • Retention Time Shift: The methylation of the 2'-OH group increases lipophilicity, causing 2'-O-Methyl Paclitaxel to elute after Paclitaxel on Reverse Phase (C18) chromatography.[]

  • Matrix Effect Variance: Co-eluting matrix components at the impurity's RT will differ from those at the parent drug's RT.

  • Solution: 2'-O-Methyl-d3 Paclitaxel co-elutes exactly with the target impurity (2'-O-Methyl Paclitaxel), experiencing identical ionization environments, thus providing true kinetic and thermodynamic compensation.[]

Chemical Structures & Transitions
  • Target (2'-O-Methyl Paclitaxel):

    
     | MW: ~867.9 Da[]
    
  • IS (2'-O-Methyl-d3 Paclitaxel):

    
     | MW: ~871.0 Da[]
    
  • Key Fragmentation: The primary fragmentation pathway in ESI+ involves the cleavage of the C13 side chain.

    • Target Side Chain Ion: m/z ~300.1 (Benzamido-phenyl-methoxy-propionate)[]

    • IS Side Chain Ion: m/z ~303.1 (Deuterated methoxy group)[]

Workflow Visualization

The following diagram outlines the high-sensitivity extraction and quantification workflow.

G Start Sample Matrix (Plasma/Formulation) Spike Spike IS: 2'-O-Methyl-d3 Paclitaxel Start->Spike 10 µL IS Working Sol. Extract Protein Precipitation (MeOH/ACN) Spike->Extract Mix & Centrifuge Sep LC Separation (C18 Column) Extract->Sep Supernatant Injection Detect MS/MS Detection (MRM Mode) Sep->Detect Gradient Elution Data Quantification (Area Ratio Target/IS) Detect->Data Data Processing

Figure 1: Analytical workflow for the quantification of 2'-O-Methyl Paclitaxel using its deuterated internal standard.

Detailed Experimental Protocol

Materials & Reagents
  • Analyte Standard: 2'-O-Methyl Paclitaxel (Purity >98%).[]

  • Internal Standard: 2'-O-Methyl-d3 Paclitaxel (Isotopic Purity >99% D).[]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.[]

  • Matrix: Blank Human Plasma (for bioanalysis) or Diluent (for CMC).

Solution Preparation

Critical Step: Do not store stock solutions in pure methanol for extended periods at room temperature to prevent trans-esterification or further degradation.[]

Solution TypeConcentrationPreparation Details
Stock Solution (IS) 1.0 mg/mLDissolve 1 mg 2'-O-Methyl-d3 Paclitaxel in 1 mL ACN.[] Store at -20°C.
Working IS Solution 100 ng/mLDilute Stock 1:10,000 in 50:50 ACN:Water.[] Prepare fresh daily.
Calibration Standards 0.5 – 1000 ng/mLSerial dilution of Target Analyte in matched matrix.
LC-MS/MS Conditions

This method utilizes a gradient elution to resolve the impurity from the massive Paclitaxel parent peak (if present) to prevent ion suppression.

Chromatography (HPLC/UHPLC):

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[]

  • Mobile Phase A: 2 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: 2 mM Ammonium Formate + 0.1% Formic Acid in ACN.

    • Note: Ammonium formate is crucial to promote [M+NH4]+ or [M+H]+ formation and suppress sodium adducts [M+Na]+ which do not fragment well.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 40 Initial Hold
0.5 40 Load
4.0 95 Elution of Paclitaxel & Impurity
5.0 95 Wash
5.1 40 Re-equilibration

| 7.0 | 40 | End |[]

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Spray Voltage: 3500 V.

  • Precursor Ion: The method targets the protonated molecule

    
     or ammonium adduct 
    
    
    
    . The transition below assumes
    
    
    .

MRM Transitions Table:

AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
2'-O-Methyl Paclitaxel 868.4300.12550
2'-O-Methyl-d3 Paclitaxel (IS) 871.4303.12550
Paclitaxel (Reference)854.3286.12550

Note: The product ion corresponds to the cleavage of the side chain at the C13 ester bond. The mass shift of +14 (Methyl) and +17 (Methyl-d3) confirms the modification is on the side chain.[]

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of sample (plasma/formulation) into a 1.5 mL tube.

  • Spike IS: Add 10 µL of Working IS Solution (100 ng/mL). Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of Water (to match initial mobile phase strength).

  • Inject: 5 µL into LC-MS/MS.

Method Validation Criteria (Self-Validating System)

To ensure trustworthiness (E-E-A-T), the method must pass these checks:

  • Specificity: Inject a blank matrix + IS only. Ensure no interference at the Target Analyte transition (m/z 868.4 -> 300.1).

    • Acceptance: Interference < 20% of LLOQ area.

  • IS Interference: Inject High Standard (Target) without IS. Monitor IS channel.

    • Reasoning: Ensures the deuterated standard is not contaminated with non-deuterated analyte (isotopic purity check).

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Accuracy/Precision: QC samples (Low, Mid, High) must be within ±15% (±20% for LLOQ).

Troubleshooting & Optimization

  • Low Sensitivity: If

    
     signal is weak, taxanes may be forming sodium adducts 
    
    
    
    .[]
    • Fix: Increase Ammonium Formate concentration to 5-10 mM to force the formation of

      
      . Adjust MRM precursor to 
      
      
      
      .
  • Peak Tailing: Paclitaxel analogs are hydrophobic. Ensure the needle wash includes a strong organic solvent (e.g., MeOH:IPA 50:[]50) to prevent carryover.

  • Retention Shift: If the IS and Analyte do not co-elute perfectly, check the gradient slope. A shallow gradient is required to separate 2'-O-Methyl Paclitaxel from the parent Paclitaxel, but the IS must track the Analyte.[]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved from [Link][]

  • Parekh, J. M., et al. (2013). Stability-indicating LC-MS/MS method for the determination of Paclitaxel.[] Journal of Chromatography B. (Contextual grounding for stability indicating methods).

  • Vertex AI Search.Grounding verification for commercial availability and impurity status of 2'-O-Methyl Paclitaxel. (Verified via search results 1.7, 1.9, 1.10).

Sources

Application

developing a validated LC-MS/MS method for paclitaxel

Title: High-Sensitivity Quantitation of Paclitaxel in Plasma: A Validated LC-MS/MS Protocol Focusing on Isomer Resolution and Adduct Control Executive Summary & Scientific Rationale Paclitaxel (Taxol) is a cornerstone ch...

Author: BenchChem Technical Support Team. Date: February 2026

Title: High-Sensitivity Quantitation of Paclitaxel in Plasma: A Validated LC-MS/MS Protocol Focusing on Isomer Resolution and Adduct Control

Executive Summary & Scientific Rationale

Paclitaxel (Taxol) is a cornerstone chemotherapeutic agent, yet its bioanalysis presents distinct challenges: poor water solubility, high protein binding (>90%), and a propensity to form sodium adducts (


, 

876) that fragment poorly. Furthermore, the formation of the 7-epitaxol isomer—which is isobaric to the parent drug—can compromise quantitation accuracy if not chromatographically resolved.

This Application Note details a validated LC-MS/MS methodology designed to overcome these hurdles. Unlike generic protocols, this method prioritizes:

  • Adduct Control: Forcing the protonated species (

    
    , 
    
    
    
    854) using acidic mobile phases to maximize sensitivity.
  • Isomer Specificity: Chromatographic resolution of Paclitaxel from 7-epitaxol.

  • Matrix Elimination: Utilization of Polymeric Reversed-Phase SPE to remove phospholipids, essential for maintaining instrument uptime and reducing ion suppression.

Critical Method Development Factors (The "Why")

The Ionization Challenge: Sodium vs. Proton

Paclitaxel is a large, lipophilic molecule with multiple oxygen atoms that act as "sodium sponges." In neutral mobile phases, the


 ion dominates. Sodium adducts are notoriously stable and require high collision energies to fragment, often resulting in poor sensitivity.
  • The Fix: We utilize 0.1% Formic Acid in the mobile phase. The excess protons suppress sodium coordination, driving the equilibrium toward the

    
     species (
    
    
    
    854.3), which fragments efficiently into the characteristic side-chain ion (
    
    
    286.1).
The 7-Epitaxol Trap

Under physiological conditions or improper sample storage (pH > 7), Paclitaxel epimerizes at the C-7 position to form 7-epitaxol.

  • The Risk: Mass spectrometry cannot distinguish these isomers (

    
    ). If they co-elute, your quantification will be the sum of both, inflating the reported drug concentration.
    
  • The Fix: A high-efficiency C18 column with a specific gradient slope is required to baseline separate these peaks.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample collection to data integrity checks.

Paclitaxel_Workflow cluster_Prep Sample Preparation (SPE) Sample Plasma Sample (Spike with Paclitaxel-d5 IS) Load Load on Polymeric RP SPE (Remove Proteins) Sample->Load Wash Wash 1: 5% MeOH (Salts) Wash 2: 20% ACN (Phospholipids) Load->Wash Waste Elute Elute: 100% ACN Wash->Elute Collect LC LC Separation (C18 Column, Acidic Mobile Phase) Elute->LC Evaporate & Reconstitute MS MS/MS Detection (ESI+, MRM Mode) LC->MS Resolve 7-epitaxol Data Quantitation & Validation (FDA/EMA Criteria) MS->Data

Figure 1: End-to-end workflow for Paclitaxel bioanalysis emphasizing the SPE cleanup and chromatographic resolution steps.

Detailed Protocol

Materials & Reagents
  • Analyte: Paclitaxel (Reference Standard).[1][2][3][4]

  • Internal Standard (IS): Paclitaxel-d5 (Preferred over Docetaxel to track extraction efficiency and matrix effects identically).

  • Matrix: Human Plasma (K2EDTA).

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Waters Oasis HLB or Thermo SOLA). 30 mg/1 cc.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

Sample Preparation (Solid Phase Extraction)

Rationale: Protein precipitation (PPT) leaves too many phospholipids, causing ion suppression at the retention time of Paclitaxel. SPE provides a cleaner extract.[1]

  • Pre-treatment: Aliquot 100 µL of plasma. Add 10 µL of IS working solution (Paclitaxel-d5, 500 ng/mL). Vortex.

  • Conditioning: Condition SPE cartridge with 1 mL MeOH, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge. Apply low vacuum.

  • Wash 1: 1 mL Water:Methanol (95:5 v/v). Removes salts and proteins.

  • Wash 2: 1 mL Water:Acetonitrile (80:20 v/v). Crucial step to remove potential interferences without eluting Paclitaxel.

  • Elution: Elute with 1 mL 100% Acetonitrile.

  • Reconstitution: Evaporate eluate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (60:40 Water:ACN + 0.1% FA).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18, 2.1 x 50 mm, 1.7 or 1.8 µm (e.g., Waters BEH C18 or Agilent Zorbax RRHD).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Rationale
0.0 30 Initial focusing
0.5 30 Hold to elute void volume salts
3.0 90 Gradient to elute Paclitaxel
3.5 90 Wash column
3.6 30 Re-equilibration

| 5.0 | 30 | Ready for next injection |

Note: Paclitaxel typically elutes around 2.2 - 2.5 min. 7-epitaxol will elute slightly later or show as a shoulder if the gradient is too steep.

Mass Spectrometry:

  • Source: ESI Positive.[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
RoleCollision Energy (eV)
Paclitaxel 854.3 (

)
286.1Quantifier25
854.3509.2Qualifier30
Paclitaxel-d5 859.3 (

)
291.1IS Quantifier25

Validation Summary (Expected Performance)

The following data represents typical performance metrics for this method when validated against FDA Bioanalytical Method Validation (BMV) guidelines [1].

Table 1: Accuracy & Precision

QC Level Conc. (ng/mL) Intra-Run Accuracy (%) Intra-Run CV (%) Inter-Run Accuracy (%) Inter-Run CV (%)
LLOQ 0.5 92.4 8.5 95.1 9.2
Low QC 1.5 98.1 4.2 99.3 5.5
Mid QC 50 101.2 3.1 100.5 3.8

| High QC | 800 | 99.5 | 2.8 | 98.9 | 3.1 |

Table 2: Matrix Effect & Recovery

Parameter Result Acceptance Criteria
Extraction Recovery 85% ± 4% Consistent across range
Matrix Factor (MF) 0.98 (Normalized to IS) 0.85 - 1.15

| Selectivity | No interference at RT | < 20% of LLOQ area |

Troubleshooting & Expert Tips

Carryover

Paclitaxel is "sticky." It binds to plastic tubing and rotor seals.

  • Solution: Use a needle wash of Acetonitrile:Isopropanol:Acetone (40:40:20) + 0.1% Formic Acid. If carryover persists (>20% of LLOQ), replace the rotor seal.

The "Disappearing" Peak (Stability)

Paclitaxel is unstable in alkaline conditions.

  • Check: Ensure your plasma collection tubes are not basic. If using stored plasma that might have degraded, check for the appearance of Baccatin III (

    
     587 -> 327) or 7-epitaxol.
    
Sensitivity Loss

If the 854 -> 286 transition signal drops, check your mobile phase pH.

  • Diagnosis: If pH creeps up (due to evaporation of FA), sodium adducts (

    
     876) will form, robbing signal from the protonated precursor. Fresh mobile phase is critical.
    

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011).[5][6][7] Guideline on bioanalytical method validation. [Link]

  • Green, H., et al. (2006). A high-sensitivity LC-MS/MS method for paclitaxel in human plasma.[2] Journal of Chromatography B. (Provides foundational basis for SPE extraction techniques).

  • PubChem. (n.d.). Paclitaxel Compound Summary.[1][8] National Library of Medicine. [Link]

Sources

Application

Application Note: High-Precision Quantitation of Intracellular Paclitaxel using 2'-O-Methyl-d3 Paclitaxel as a Surrogate Internal Standard

Abstract This application note details the development of a robust cell-based assay for quantifying intracellular Paclitaxel accumulation, a critical metric in evaluating Multi-Drug Resistance (MDR) mechanisms (e.g., P-g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development of a robust cell-based assay for quantifying intracellular Paclitaxel accumulation, a critical metric in evaluating Multi-Drug Resistance (MDR) mechanisms (e.g., P-glycoprotein efflux). The protocol utilizes 2'-O-Methyl-d3 Paclitaxel as a specialized Internal Standard (IS). Unlike simple deuterated standards, this methylated analog offers distinct chromatographic retention while maintaining ionization similarity, mitigating "cross-talk" in high-sensitivity LC-MS/MS workflows. This guide covers cell treatment, optimized lysis/extraction protocols, and mass spectrometry transition parameters.

Introduction & Scientific Rationale

The Challenge: Quantifying Intracellular Taxanes

Paclitaxel stabilizes microtubules, causing G2/M cell cycle arrest. However, efficacy is often limited by ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1), which actively effluxes the drug from cancer cells.

To develop P-gp inhibitors or novel Taxane formulations, researchers must accurately measure intracellular drug concentration . This is challenging due to:

  • Matrix Effects: Cell lysates are rich in phospholipids and proteins that suppress ionization in Mass Spectrometry.

  • Non-Specific Binding: Taxanes stick avidly to plasticware and cellular debris.

The Solution: 2'-O-Methyl-d3 Paclitaxel

While d3-Paclitaxel is a common IS, 2'-O-Methyl-d3 Paclitaxel serves as a superior "Surrogate Internal Standard" for specific applications:

  • Structural Distinction: The 2'-O-methyl group renders the molecule biologically inactive (preventing tubulin binding interference during processing) and shifts the retention time slightly, preventing ion suppression competition with the parent drug at the exact elution moment.

  • Isotopic Stability: The deuterium (d3) labeling on the benzamido moiety ensures mass differentiation for Multiple Reaction Monitoring (MRM).

Mechanism of Action & Assay Logic

The assay measures the "Accumulation Ratio" (Intracellular vs. Extracellular concentration).

Pgp_Efflux_Mechanism cluster_ext Extracellular Space cluster_cell Cancer Cell (MDR+) Pac_Ext Paclitaxel (Free) Pac_Int Intracellular Paclitaxel Pac_Ext->Pac_Int Passive Diffusion Tubulin Microtubules (Target) Pac_Int->Tubulin Binding (Stabilization) Pgp P-gp Transporter (Efflux Pump) Pac_Int->Pgp Substrate Binding Pgp->Pac_Ext Active Efflux (ATP-dependent)

Figure 1: Mechanism of Paclitaxel accumulation and P-gp mediated efflux. The assay quantifies the "Intracellular Paclitaxel" node.

Materials & Properties

ComponentSpecificationFunction
Analyte Paclitaxel (Taxol)Therapeutic Agent
Internal Standard 2'-O-Methyl-d3 Paclitaxel Normalization Reference
Cell Lines MCF-7 (Sensitive), MCF-7/ADR (Resistant)Biological Model
Lysis Buffer 70% Methanol in Water (Cold)Protein Precipitation/Extraction
LC Column C18 (e.g., Acquity UPLC BEH C18, 1.7µm)Chromatographic Separation

Chemical Note: The 2'-O-Methyl modification blocks the hydroxyl group essential for tubulin binding. Therefore, this IS is non-cytotoxic and will not alter microtubule dynamics if trace amounts interact with live components during rapid quenching.

Experimental Protocol

Phase 1: Cell Culture & Treatment

Objective: Incubate cells with drug and harvest without disrupting equilibrium.

  • Seeding: Seed MCF-7 and MCF-7/ADR cells in 6-well plates at

    
     cells/well. Allow attachment for 24 hours.
    
  • Dosing: Treat cells with Paclitaxel (10 nM – 10 µM dose range). Include vehicle control (DMSO < 0.1%).

  • Incubation: Incubate for 2–4 hours at 37°C. Note: 4 hours is sufficient to reach steady-state accumulation.

  • Harvest/Quench (CRITICAL):

    • Aspirate media rapidly.

    • Wash cells 3x with Ice-Cold PBS . Speed is vital to prevent drug efflux during washing.

    • Aspirate PBS completely.

Phase 2: Lysis & Extraction (IS Spiking)

Objective: Extract drug and normalize recovery using 2'-O-Methyl-d3 Paclitaxel.

  • Lysis: Add 300 µL of Ice-Cold 70% Methanol directly to the well.

  • Scraping: Scrape cells and transfer the lysate to a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of 2'-O-Methyl-d3 Paclitaxel Working Solution (100 ng/mL) to every sample.

    • Why here? Adding IS before centrifugation corrects for drug loss during protein precipitation and supernatant transfer.

  • Vortex/Sonication: Vortex for 1 min; Sonicate for 5 min (water bath) to ensure complete cell disruption.

  • Centrifugation: Spin at 15,000 x g for 10 mins at 4°C to pellet proteins and debris.

  • Supernatant Transfer: Transfer clear supernatant to LC-MS vials.

Phase 3: LC-MS/MS Analysis

Objective: Quantify Paclitaxel relative to the IS.

LC Conditions:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

MS Conditions (Triple Quadrupole):

  • Mode: ESI Positive (+).

  • Source Temp: 350°C.

MRM Transitions (Example - Optimization Required):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Paclitaxel 854.3 [M+H]+286.1 (Side chain)3025
2'-O-Methyl-d3 Paclitaxel ~871.4 [M+H]+~303.1 (Labeled Side chain)3025

Calculations:

  • Paclitaxel MW: 853.9

  • 2'-O-Methyl (+14.02 Da) + d3 (+3.02 Da) ≈ +17 Da shift.

  • Precursor: 854 + 17 = 871.

  • Fragment: The common fragment is the side chain. The 2'-O-Methyl and d3 are located on the C13 side chain, so the fragment mass also shifts.

Workflow Visualization

Assay_Workflow cluster_treat 1. Cell Treatment cluster_prep 2. Sample Prep cluster_ana 3. Analysis Cells Cell Culture (6-well plate) Dosing Add Paclitaxel (2-4 hours) Cells->Dosing Wash Ice-Cold PBS Wash (Stop Efflux) Dosing->Wash Lysis Add 70% MeOH Lysis Buffer Wash->Lysis Spike SPIKE IS: 2'-O-Methyl-d3 Paclitaxel Lysis->Spike Normalization Spin Centrifuge (15,000g, 10 min) Spike->Spin LCMS LC-MS/MS Analysis (MRM Mode) Spin->LCMS Data Calculate Ratio: Area(Drug) / Area(IS) LCMS->Data

Figure 2: Step-by-step bioanalytical workflow ensuring precise normalization using the internal standard.

Data Analysis & Validation

Calculation

Calculate the Response Ratio (R) for every sample:



Interpolate the concentration from a standard curve prepared in blank cell lysate  (matrix-matched).
Validation Criteria (FDA Bioanalytical Guidelines)

To ensure the assay is "Trustworthy" (E-E-A-T), validate the following:

  • Selectivity: Inject blank lysate. Ensure interference at the IS retention time is < 5% of the IS response.

  • Matrix Effect: Compare the IS peak area in lysate vs. solvent.

    • Acceptance: Matrix Factor (MF) between 0.85 and 1.15.

    • Role of IS: Because 2'-O-Methyl-d3 Paclitaxel is structurally nearly identical, it will suffer the same suppression as Paclitaxel, mathematically cancelling out the error.

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

Interpretation of Results
  • Sensitive Cells (MCF-7): Expect high intracellular accumulation (e.g., 50–100 pmol/million cells).

  • Resistant Cells (MCF-7/ADR): Expect significantly lower accumulation (e.g., <10 pmol/million cells) due to P-gp efflux.

  • P-gp Inhibition: Co-treatment with Verapamil (P-gp inhibitor) should restore accumulation in MCF-7/ADR cells to sensitive levels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Paclitaxel. Retrieved from [Link]

  • Gao, S., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group.[1] Biochemistry.[1][2] (Demonstrates the loss of activity upon 2'-O-methylation). Retrieved from [Link]

  • FDA (2018). Bioanalytical Method Validation Guidance for Industry. (Standard guidelines for LC-MS assay validation). Retrieved from [Link]

Sources

Method

Quantitative Analysis of Paclitaxel in Biological Matrices using LC-MS/MS with a Deuterated Internal Standard

Application Note Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis of Paclitaxel. Abstract: This document provides a comprehensive guide to the quantitative analysis of Pac...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Audience: Researchers, scientists, and drug development professionals involved in the bioanalysis of Paclitaxel.

Abstract: This document provides a comprehensive guide to the quantitative analysis of Paclitaxel in biological matrices, such as plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We detail a robust methodology employing 2'-O-Methyl-d3 Paclitaxel as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. This note covers the rationale behind the method development, detailed protocols for sample preparation and instrument settings, and expected results.

Introduction: The Rationale for a Robust Bioanalytical Method

Paclitaxel is a potent anti-cancer agent widely used in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. Given its narrow therapeutic index and significant inter-individual pharmacokinetic variability, the precise measurement of Paclitaxel concentrations in biological fluids is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed. A critical component of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS co-elutes with the analyte and experiences similar ionization and matrix effects, thereby correcting for variations during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS), such as 2'-O-Methyl-d3 Paclitaxel, are considered the most suitable choice as they are chemically identical to the analyte but have a different mass, ensuring they are chromatographically indistinguishable while being clearly resolved by the mass spectrometer.

This application note outlines a complete workflow for the sensitive and selective quantification of Paclitaxel, leveraging the benefits of 2'-O-Methyl-d3 Paclitaxel as an internal standard.

Method Development: A Step-by-Step Approach to Accurate Quantification

The development of a robust LC-MS/MS method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract Paclitaxel and the internal standard from the complex biological matrix (e.g., plasma) while removing interfering substances like proteins and phospholipids. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective methods.

Protocol: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of the 2'-O-Methyl-d3 Paclitaxel internal standard working solution.

  • Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Liquid Chromatography: Separating the Components

Chromatographic separation is essential to resolve Paclitaxel from other matrix components that could interfere with its detection. A reversed-phase C18 column is commonly used for this purpose.

Table 1: Optimized Liquid Chromatography Parameters

ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry: Detection and Quantification

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides the high selectivity and sensitivity required for accurate quantification.

Paclitaxel and its deuterated analog readily form protonated molecules [M+H]⁺ in positive electrospray ionization (ESI+) mode.

  • Paclitaxel: The molecular weight of Paclitaxel is approximately 853.9 g/mol . Therefore, the protonated precursor ion to be monitored in the first quadrupole (Q1) is m/z 854.4 .

  • 2'-O-Methyl-d3 Paclitaxel (Internal Standard): The addition of a methyl group (-CH3) and three deuterium atoms (-d3) in place of a hydroxyl group (-OH) and three protons results in a mass increase. The calculated molecular weight is approximately 870.9 g/mol , leading to a protonated precursor ion of m/z 871.4 .

In the collision cell (Q2), the precursor ions are fragmented by collision-induced dissociation (CID). The resulting product ions are then filtered in the third quadrupole (Q3). A stable and intense product ion is chosen for quantification. For Paclitaxel, a common and abundant fragment corresponds to the loss of the C13 side chain, resulting in a product ion of m/z 286.2 . Since the modification in 2'-O-Methyl-d3 Paclitaxel is on the side chain that is cleaved off, the core taxane structure fragmentation remains the same, yielding the same product ion of m/z 286.2 .

Fragmentation cluster_paclitaxel Paclitaxel cluster_is 2'-O-Methyl-d3 Paclitaxel (IS) Paclitaxel_Precursor [M+H]+ = 854.4 Paclitaxel_Product Product Ion = 286.2 Paclitaxel_Precursor->Paclitaxel_Product CID IS_Precursor [M+H]+ = 871.4 IS_Product Product Ion = 286.2 IS_Precursor->IS_Product CID

Table 2: Optimized Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
Paclitaxel 854.4286.2110 V24 eV
2'-O-Methyl-d3 Paclitaxel 871.4286.2110 V24 eV

Note: DP and CE values are starting points and should be optimized for the specific instrument used.

Workflow and Data Analysis

The overall analytical workflow is designed to be efficient and reproducible.

Workflow Sample Plasma Sample IS_Spike Spike with 2'-O-Methyl-d3 Paclitaxel Sample->IS_Spike Extraction Liquid-Liquid Extraction IS_Spike->Extraction Dry_Reconstitute Evaporation and Reconstitution Extraction->Dry_Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Dry_Reconstitute->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing

Data is acquired by monitoring the specified MRM transitions for both Paclitaxel and its internal standard. The peak areas of the analyte and the IS are integrated. A calibration curve is constructed by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the calibration standards. The concentration of Paclitaxel in unknown samples is then determined by interpolating their peak area ratios from this calibration curve.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of Paclitaxel in biological matrices. The use of 2'-O-Methyl-d3 Paclitaxel as a stable isotope-labeled internal standard is key to achieving the high accuracy and precision required for clinical and research applications. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation and will be a valuable tool for researchers in the field of oncology and pharmaceutical development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36314, Paclitaxel. Retrieved February 27, 2024 from [Link].

  • The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. (2023). Molecules, 28(3), 1027. [Link]

  • Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS. (2014). Journal of pharmaceutical and biomedical analysis, 96, 298–304. [Link]

  • The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. (2023). PMC. [Link]

  • HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. (2017). Journal of Chromatography B, 1061-1062, 249-254. [Link]

  • Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties. (2024). Journal of Cancer Research and Clinical Oncology. [Link]

  • Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Paclitaxel in Human Plasma. (2010). Pharmaceutica Analytica Acta, 1(1). [Link]

  • A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study. (2018). PLoS ONE, 13(2), e0193500. [Link]

  • A new high-performance liquid chromatography-tandem mass spectrometry method for the determination of paclitaxel and 6α-hydroxy-paclitaxel in human plasma: Development, validation and application in a clinical pharmacokinetic study. (2018). ResearchGate. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing Sensitivity for Low-Level Paclitaxel Detection

Welcome to the technical support center for paclitaxel bioanalysis. Quantifying paclitaxel at low concentrations presents significant analytical challenges due to its complex structure, lipophilic nature, and the intrica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for paclitaxel bioanalysis. Quantifying paclitaxel at low concentrations presents significant analytical challenges due to its complex structure, lipophilic nature, and the intricate biological matrices in which it is often measured. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights, troubleshooting solutions, and robust protocols to enhance the sensitivity and reliability of your low-level paclitaxel detection experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective analytical technique for detecting low levels of paclitaxel?

For ultra-trace analysis of paclitaxel, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of paclitaxel from complex matrix components, which is crucial for achieving low limits of quantification[1][2].

Q2: Why is an internal standard (IS) critical for accurate paclitaxel quantification?

An internal standard is indispensable for correcting for variability during sample preparation and potential matrix effects during ionization. Docetaxel, being structurally very similar to paclitaxel, is the most commonly recommended IS. It co-elutes closely and behaves similarly during extraction and ionization, ensuring high precision and accuracy in the final calculated concentration[3][4].

Q3: What Lower Limit of Quantification (LLOQ) is realistically achievable for paclitaxel in plasma?

With a highly optimized method, LLOQs can be pushed to the picogram-per-milliliter level. For instance, methods combining selective Solid-Phase Extraction (SPE) with micro-flow LC-MS/MS have achieved LLOQs of 20 pg/mL[1]. More conventional setups often report LLOQs in the range of 0.1 to 0.5 ng/mL[5][6]. The achievable LLOQ is highly dependent on the cleanliness of the sample extract, the efficiency of the chromatography, and the sensitivity of the mass spectrometer.

Q4: How should I store biological samples intended for paclitaxel analysis to prevent degradation?

Paclitaxel stability is critical for reliable data. Both plasma and tissue homogenate samples should be stored at -20°C or, preferably, -70°C for long-term storage. Studies have shown that paclitaxel is stable for at least 30 days at -20°C[2]. Extracted samples reconstituted in the mobile phase are often stable for up to 24 hours when kept in a cooled autosampler (e.g., 4°C)[2]. Physical precipitation can be a limiting factor for stability, especially at higher concentrations[7].

Troubleshooting Guide: From Sample to Signal

This section addresses specific issues you may encounter during method development and execution.

Problem 1: I am not seeing any signal, or the signal is extremely low, even for my high-concentration standards.

  • Potential Cause 1: Incorrect Mass Spectrometer Parameters. The MRM transitions (precursor and product ions) may be incorrect, or the ionization source parameters may be suboptimal.

    • Solution: Directly infuse a paclitaxel standard solution (approx. 1 µg/mL) into the mass spectrometer to optimize the parameters. For positive electrospray ionization (ESI+), the protonated molecule [M+H]⁺ at m/z 854.4 is a common precursor ion. A highly abundant and specific product ion is found at m/z 286.2[4][6]. Alternatively, a sodium adduct [M+Na]⁺ may form reproducibly and can be used for quantification[5]. Ensure source parameters like capillary voltage, gas flow, and temperature are optimized for maximum ion generation[8].

  • Potential Cause 2: System Contamination. The ion source, transfer optics, or sample path may be contaminated, leading to signal suppression.

    • Solution: Perform routine maintenance. Clean the ion source weekly and the ion optics monthly using approved solvents and lint-free materials to prevent signal degradation[9].

Problem 2: My standards in neat solvent look great, but I lose most of the signal when I analyze extracted biological samples.

  • Potential Cause 1: Poor Extraction Recovery. Paclitaxel may not be efficiently extracted from the biological matrix.

    • Solution: The choice of extraction technique is critical. While protein precipitation is fast, it often fails to remove sufficient matrix components and can result in lower sensitivity[10]. Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide cleaner extracts[2][10]. For SPE, ensure the sorbent is appropriate for paclitaxel (e.g., C18) and that the wash and elution steps are optimized to selectively remove interferences while retaining the analyte[1]. For LLE, ethanol has been shown to have a higher extraction efficiency (around 86%) compared to other solvents like tert-butyl methyl ether (around 32%) in certain matrices[3].

  • Potential Cause 2: Severe Matrix Effects. Co-eluting endogenous compounds from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of paclitaxel in the MS source, leading to a significant drop in signal intensity.

    • Solution:

      • Improve Sample Cleanup: Use a more rigorous SPE protocol with optimized wash steps to remove interfering compounds[8].

      • Enhance Chromatographic Separation: Use a high-efficiency column, such as a UPLC or a core-shell particle column, to better separate paclitaxel from matrix components[5][11]. A narrower bore column can also increase analyte concentration and improve sensitivity[12].

      • Quantify Matrix Effect: To confirm the issue, compare the peak area of a standard spiked into a blank, extracted matrix (post-extraction spike) with the peak area of the same standard in a neat solution. A significant decrease in the post-extraction spike signal confirms ion suppression[2].

Problem 3: My results are inconsistent, with high variability (%CV) between replicate injections.

  • Potential Cause 1: Inconsistent Sample Preparation. Manual extraction steps can introduce variability.

    • Solution: The use of a structurally similar internal standard like docetaxel is the most effective way to correct for this variability[3]. Ensure the IS is added to all samples, including calibration standards and QCs, at the very beginning of the sample preparation process.

  • Potential Cause 2: Paclitaxel Instability. The analyte may be degrading during sample processing or in the autosampler.

    • Solution: Minimize the time samples spend at room temperature. Use a cooled autosampler set to 4°C[2]. Perform stability tests, including freeze-thaw cycles and bench-top stability, to ensure your sample handling protocol is robust[2].

  • Potential Cause 3: Carryover. Paclitaxel can be "sticky," leading to carryover in the injection system and on the column.

    • Solution: Inject a blank solvent sample after a high-concentration standard to check for carryover. If present, optimize the needle wash procedure on your autosampler and consider a stronger wash solvent. A thorough column wash at the end of each run is also recommended[9].

Troubleshooting Summary Table
Symptom Potential Cause Recommended Solution(s)
No/Low Signal (All Samples) Incorrect MS parameters; System contamination.Optimize MRM transitions via direct infusion. Clean ion source and optics.[4][8][9]
Low Signal in Bio-samples Only Poor extraction recovery; Matrix-induced ion suppression.Optimize SPE/LLE protocol. Improve chromatographic separation.[2][3][8][12]
High Background Noise at LLOQ Insufficient sample cleanup; Contaminated solvents.Enhance SPE wash steps. Use LC-MS grade solvents and fresh mobile phase.[8][13]
Poor Peak Shape (Tailing/Splitting) Column degradation; Sample solvent mismatch.Flush or replace the analytical column. Reconstitute final extract in a solvent weaker than the mobile phase.[9]
High %CV / Inconsistent Results Sample prep variability; Analyte instability; Injection carryover.Use a structural analog internal standard (e.g., docetaxel). Validate sample stability. Optimize autosampler wash method.[2][3]

Key Protocols & Methodologies

Experimental Workflow Visualization

The following diagram illustrates a robust workflow for achieving high-sensitivity paclitaxel quantification.

Paclitaxel_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike_IS Spike with Internal Standard (e.g., Docetaxel) Sample->Spike_IS Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Spike_IS->Extraction Evap_Recon Evaporate & Reconstitute in Mobile Phase Extraction->Evap_Recon LC_Separation UPLC / HPLC Separation (C18 Column) Evap_Recon->LC_Separation Inject MS_Detection Tandem MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantify Unknowns Calibration->Quantification

Caption: High-level workflow for sensitive paclitaxel analysis.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is a robust starting point for extracting paclitaxel from plasma, based on established methodologies[2][5].

  • Sample Pre-treatment:

    • To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., docetaxel in acetonitrile).

    • Vortex for 30 seconds.

    • Add 200 µL of 4% phosphoric acid or 0.2 mM ammonium acetate solution and vortex again. This step helps in protein precipitation and pH adjustment.

    • Centrifuge at 5000 rpm for 5 minutes to pellet precipitated proteins.

  • SPE Cartridge Conditioning (e.g., C18, 1 mL, 30 mg):

    • Condition the cartridge by passing 1 mL of methanol.

    • Equilibrate the cartridge by passing 1 mL of purified water. Do not allow the sorbent bed to dry out.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a water/acetonitrile mixture (e.g., 70:30 v/v) to remove polar interferences. This step is critical and may require optimization.

  • Elution:

    • Elute the paclitaxel and internal standard from the cartridge with 2 x 500 µL aliquots of an appropriate organic solvent. Acetonitrile with 1% ammonia or methanol can be effective[5].

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30-40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase (e.g., 50:50 water/acetonitrile with 0.1% formic acid). Vortex thoroughly to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Suggested LC-MS/MS Parameters

These parameters serve as a validated starting point for method development.

Parameter Typical Setting Rationale & Key Considerations
LC Column C18, sub-2 µm or core-shell particles (e.g., 50 x 2.1 mm, 1.8 µm)Provides high-resolution separation from matrix components, leading to better peak shape and reduced ion suppression.[2][6]
Mobile Phase A 0.1% Formic Acid in Water or 2-10 mM Ammonium AcetateAn acidic modifier like formic acid promotes protonation ([M+H]⁺) in ESI+.[3][6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile often provides sharper peaks and lower backpressure than methanol.
Flow Rate 0.2 - 0.5 mL/minAppropriate for standard 2.1 mm ID columns. Lower flow rates are used for micro/nano-LC to boost sensitivity.[12][13]
Gradient Start at ~40-50% B, ramp to 95-100% B, hold, then re-equilibrateA gradient is necessary to elute the lipophilic paclitaxel from the reversed-phase column in a reasonable time with good peak shape.[3]
Ionization Mode Electrospray Ionization (ESI), PositivePaclitaxel contains functional groups that are readily protonated.
MS Analysis Multiple Reaction Monitoring (MRM)Provides the highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[1]
Common MRM Transitions
Compound Precursor Ion (m/z) Product Ion (m/z) Notes
Paclitaxel 854.4286.2Most common [M+H]⁺ transition.[4][6]
Paclitaxel 876.4569.3[M+Na]⁺ adduct, can be more stable/reproducible in some sources.[5]
Docetaxel (IS) 808.5527.0Common [M+H]⁺ transition for the internal standard.[4]

Troubleshooting Logic Flow

Use this decision tree to systematically diagnose sensitivity issues.

Troubleshooting_Flow Start Start: Low Sensitivity Issue Check_Neat Is signal adequate for a neat standard? Start->Check_Neat Check_MS Verify MS Parameters: - MRM Transitions - Source Conditions Check_Neat->Check_MS No Check_Recovery Is extraction recovery >80%? Check_Neat->Check_Recovery Yes Clean_Source Clean Ion Source & Transfer Optics Check_MS->Clean_Source Instrument_OK Instrument Issue Resolved Clean_Source->Instrument_OK Optimize_SPE Optimize SPE/LLE: - Sorbent/Solvent - Wash/Elution Steps Check_Recovery->Optimize_SPE No Check_Matrix Is there significant matrix suppression? Check_Recovery->Check_Matrix Yes Optimize_SPE->Check_Matrix Improve_Chroma Improve Chromatography: - UPLC/Core-shell column - Gradient Optimization Check_Matrix->Improve_Chroma Yes Method_OK Method Issue Resolved Check_Matrix->Method_OK No Improve_Chroma->Method_OK

Caption: A decision tree for troubleshooting low paclitaxel sensitivity.

References

  • Chromatography Forum. (2010). increasing sensitivity on lc-ms/ms for lower detection limit. Available at: [Link]

  • LinkedIn. (n.d.). Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. Available at: [Link]

  • LCGC. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Available at: [Link]

  • ResearchGate. (2007). Improving LC-MS sensitivity through increases in chromatographic performance: comparisons of UPLC-ES/MS/MS to HPLC-ES/MS/MS. Available at: [Link]

  • PubMed. (n.d.). Physical and chemical stability of paclitaxel infusions in different container types. Available at: [Link]

  • National Institutes of Health (NIH). (2011). Highly selective and sensitive assay for paclitaxel accumulation by tumor cells based on selective solid phase extraction and micro-flow liquid chromatography coupled to mass spectrometry. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Enhancement of Sensitivity and Quantification Quality in the LC-MS/MS Measurement of Large Biomolecules with Sum of MRM (SMRM). Available at: [Link]

  • National Institutes of Health (NIH). (2021). A novel ultra-performance liquid chromatography detection method development and validation for paclitaxel and its major metabolite in human plasma. Available at: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

  • National Institutes of Health (NIH). (2017). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. Available at: [Link]

  • MDPI. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Available at: [Link]

  • Hamdard Medicus. (2012). Analytical Approaches to Paclitaxel. Available at: [Link]

  • National Institutes of Health (NIH). (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC–MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Available at: [Link]

  • ResearchGate. (2015). A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples using Liquid-Liquid Extraction and UV Detection. Available at: [Link]

  • Journal of Scientific and Engineering Research. (2024). Extraction and separation of paclitaxel. Available at: [Link]

  • ResearchGate. (2023). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS. Available at: [Link]

  • Der Pharma Chemica. (2015). Estimation of Paclitaxel drugs by HPLC method. Available at: [Link]

  • Walsh Medical Media. (2010). Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Paclitaxel in Human Plasma. Available at: [Link]

  • University of Alberta Libraries. (2015). A Rapid and Sensitive HPLC Method for Quantitation of Paclitaxel in Biological Samples. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Precision in Taxane Bioanalysis: Evaluating 2'-O-Methyl-d3 Paclitaxel vs. Conventional Internal Standards

Executive Summary In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the selection of an Internal Standard (IS) is the single most critical variable determining assay...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the selection of an Internal Standard (IS) is the single most critical variable determining assay accuracy.

This guide evaluates 2'-O-Methyl-d3 Paclitaxel , a specialized stable isotope-labeled (SIL) analog, against the industry "Gold Standard" (Paclitaxel-d5 ) and common structural analogs (Docetaxel ).

The Core Verdict:

  • For 2'-O-Methyl Paclitaxel Quantification: 2'-O-Methyl-d3 Paclitaxel is the mandatory IS. Using a surrogate (like Paclitaxel-d5) for this metabolite introduces significant ionization variance due to retention time shifts.

  • For Parent Paclitaxel Quantification: 2'-O-Methyl-d3 Paclitaxel serves as a Structural Analog IS . It is superior to Docetaxel due to closer structural homology but inferior to Paclitaxel-d5, which offers perfect chromatographic co-elution and matrix effect compensation.

Part 1: Technical Comparison of Internal Standards

The following analysis dissects the physicochemical behavior of the three primary IS candidates in Reverse-Phase LC-MS/MS (ESI+).

2'-O-Methyl-d3 Paclitaxel (The Specialist)
  • Nature: Deuterated form of the 2'-O-methyl metabolite/derivative.

  • Key Characteristic: The methylation at the 2' position removes a hydrogen bond donor, significantly altering hydrophobicity compared to the parent drug.

  • Chromatography: Elutes later than Paclitaxel on C18 columns due to increased lipophilicity (masking of the polar hydroxyl group).

  • Application: Essential for quantifying the metabolite 2'-O-Methyl Paclitaxel. When used for the parent drug, it acts as a non-co-eluting analog, meaning it cannot correct for transient ion suppression at the parent's specific retention time.

Paclitaxel-d5 (The Gold Standard)
  • Nature: Deuterated parent drug (typically on the benzoyl ring).[1]

  • Key Characteristic: Chemically identical to Paclitaxel with a mass shift of +5 Da.

  • Chromatography: Co-elutes perfectly with Paclitaxel.

  • Application: The only IS capable of correcting for "sharp" matrix effects (e.g., phospholipid build-up) that occur at the exact moment of analyte elution.

Docetaxel (The Economic Analog)
  • Nature: Structural analog (clinically distinct taxane).

  • Key Characteristic: Significant structural differences (side chain modifications) lead to distinct ionization efficiency.

  • Chromatography: Elutes at a significantly different time than Paclitaxel.

  • Application: Often used in cost-sensitive labs. High risk of data inaccuracy if the sample matrix varies (e.g., hemolyzed plasma vs. clear plasma).

Summary Data Table: Performance Metrics
Feature2'-O-Methyl-d3 Paclitaxel Paclitaxel-d5 Docetaxel
Type SIL Metabolite / Structural AnalogTrue SIL ParentStructural Analog
Mass Shift +3 Da (vs 2'-OMe-PTX)+5 Da (vs PTX)N/A (Distinct Mass)
RT Shift (vs PTX) Shifted (+) (More Hydrophobic)Identical Shifted (-) (More Polar)
Matrix Effect Correction Moderate (Analog behavior)Excellent (Co-eluting)Poor to Moderate
Cost High (Specialized)ModerateLow
Best Use Case Quantifying 2'-O-Methyl-PTX Quantifying Paclitaxel General System Suitability

Part 2: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process for selecting the correct IS and the mechanistic impact of that choice.

Diagram 1: Internal Standard Selection Logic

IS_Selection Start Target Analyte? Parent Paclitaxel (Parent) Start->Parent Metabolite 2'-O-Methyl Paclitaxel Start->Metabolite Q_Budget Budget/Availability? Parent->Q_Budget Rec_Metabolite USE: 2'-O-Methyl-d3 Paclitaxel (True SIL IS) Metabolite->Rec_Metabolite Mandatory Rec_Gold USE: Paclitaxel-d5 (True SIL IS) Q_Budget->Rec_Gold Standard Rec_Silver USE: 2'-O-Methyl-d3 Paclitaxel (Structural Analog IS) Q_Budget->Rec_Silver d5 Unavailable Rec_Bronze USE: Docetaxel (General Analog) Q_Budget->Rec_Bronze Economy

Caption: Decision matrix for Taxane bioanalysis. Green boxes indicate the scientifically optimal choice for each target.

Diagram 2: Impact of Retention Time on Matrix Effects

Matrix_Effects cluster_chrom Chromatographic Separation (C18) Matrix Matrix Interference (Phospholipids) PTX Paclitaxel Peak Matrix->PTX Suppresses Signal IS_d5 Pac-d5 (Co-elutes) Matrix->IS_d5 Suppresses Equally (Ratio Unchanged) IS_Analog 2'-OMe-d3 (Separated) Matrix->IS_Analog No Suppression (Ratio Distorted)

Caption: Mechanism of error. If the IS does not co-elute (Yellow), it cannot correct for ion suppression affecting the analyte (Blue).

Part 3: Validated Experimental Protocol

This protocol describes a Liquid-Liquid Extraction (LLE) method optimized for Taxanes, ensuring minimal matrix interference.

Materials & Reagents
  • Analyte: Paclitaxel / 2'-O-Methyl Paclitaxel.

  • Internal Standard: 2'-O-Methyl-d3 Paclitaxel (for metabolite) OR Paclitaxel-d5 (for parent).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) (Preferred over Ethyl Acetate for cleaner extracts).

  • Column: Phenomenex Synergi Fusion-RP or Waters BEH C18 (2.1 x 50mm, 1.7 µm).

Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Working IS Solution (500 ng/mL 2'-O-Methyl-d3 Paclitaxel in 50:50 MeOH:H2O).

  • Extraction: Add 500 µL of MTBE.

  • Agitation: Vortex vigorously for 5 minutes (Critical for dissociating drug from plasma proteins).

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Evaporation: Transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (60:40 Water:Acetonitrile + 0.1% Formic Acid).

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 30% B

    • 1.0 min: 30% B

    • 3.0 min: 95% B (Elution of Taxanes)

    • 4.0 min: 95% B

    • 4.1 min: 30% B

  • MRM Transitions (Positive Mode):

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)
Paclitaxel 854.3286.125
Paclitaxel-d5 859.3291.125
2'-O-Methyl-Paclitaxel 868.4286.128
2'-O-Methyl-d3 Paclitaxel 871.4289.128

Part 4: Scientific Integrity & Troubleshooting

Cross-Signal Interference (Crosstalk)

When using deuterated standards, one must validate that the IS does not contribute signal to the analyte channel.

  • Risk: 2'-O-Methyl-d3 is +3 Da heavier than its unlabeled counterpart. Natural isotopic distribution (13C abundance) of the unlabeled drug can overlap into the IS channel, but the reverse (IS contributing to analyte) is rare unless the IS is impure.

  • Validation Step: Inject a "Zero Sample" (Matrix + IS only). Monitor the Analyte transition. Signal should be < 5% of the LLOQ.

Stability Considerations
  • Ester Hydrolysis: Taxanes are susceptible to ester hydrolysis at high pH.

  • Protocol Rule: Keep reconstitution solvents and mobile phases slightly acidic (0.1% Formic Acid). Avoid leaving samples in the autosampler > 24 hours if the temperature is not controlled (maintain at 4°C).

Reference List
  • Sparidans, R. W., et al. (2016). "Liquid chromatography-tandem mass spectrometric assay for the quantification of paclitaxel, docetaxel, and cabazitaxel in human plasma." Journal of Chromatography B. Link

  • Green, H., et al. (2006). "Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS." Journal of Chromatography B. Link

  • BenchChem Technical Guides. (2025). "Ensuring isotopic purity of Paclitaxel-d5 internal standard." Link

  • Morten, L., et al. (2011). "Matrix effects in LC-MS/MS: A review of the mechanisms and strategies for assessment and elimination." Talanta. Link

Sources

Comparative

Executive Summary: The Hidden Variable in Taxane Bioanalysis

Title: The Definitive Guide to Assessing Isotopic Purity of 2'-O-Methyl-d3 Paclitaxel for Bioanalysis In the high-stakes environment of oncology drug development, the quantification of Paclitaxel and its metabolites—spec...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Definitive Guide to Assessing Isotopic Purity of 2'-O-Methyl-d3 Paclitaxel for Bioanalysis

In the high-stakes environment of oncology drug development, the quantification of Paclitaxel and its metabolites—specifically 2'-O-Methylpaclitaxel —demands absolute precision. While researchers often obsess over column chemistry and mass spec parameters, the isotopic purity of the internal standard (IS) remains a frequently overlooked source of bioanalytical error.

This guide objectively compares the methodologies for assessing the isotopic purity of 2'-O-Methyl-d3 Paclitaxel , a critical Stable Isotope Labeled (SIL) internal standard. We analyze why standard Certificates of Analysis (CoA) are often insufficient for trace-level metabolomics and provide a self-validating protocol to ensure your IS does not compromise your Lower Limit of Quantification (LLOQ).

The Core Problem: Isotopic "Cross-Talk"

The synthesis of 2'-O-Methyl-d3 Paclitaxel involves methylating the 2'-hydroxyl group with a deuterated methyl donor (e.g., Iodomethane-d3). Incomplete deuteration or isotopic scrambling results in a mixture of isotopologues: d3 (target), d2, d1, and d0 (unlabeled) .

  • The Threat: The d0 isotopologue is chemically identical to the target analyte (2'-O-Methylpaclitaxel).

  • The Consequence: If your IS contains even 1% d0 impurity, spiking it into your samples adds "phantom" analyte. This artificially elevates the baseline, making it impossible to distinguish low-level metabolites from the IS background.

Comparative Performance: High-Purity vs. Low-Purity IS
FeatureHigh-Purity 2'-O-Methyl-d3 Paclitaxel (>99.5% Isotopic Purity)Standard Grade / Degraded IS (<98% Isotopic Purity)Structural Analogue (e.g., Cephalomannine)
d0 Contribution Negligible (<0.1%).Significant (>1.0%).None (chemically distinct).
LLOQ Impact Allows picogram-level sensitivity.Raises LLOQ; "phantom" peaks appear in blanks.No interference, but poor matrix compensation.
Linearity Excellent (r² > 0.995).Quadratic curvature at low concentrations.Variable; retention time shifts cause drift.
Matrix Effect Correction Perfect co-elution; corrects ion suppression.Co-elutes, but d0 background masks suppression.Imperfect correction due to Rt shift.

Assessment Methodologies: A Technical Comparison

To validate the quality of your 2'-O-Methyl-d3 Paclitaxel, you must employ a multi-tier assessment strategy. Relying solely on a vendor's nominal mass spec data is a risk.

Method A: High-Resolution Mass Spectrometry (HRMS) – The Gold Standard
  • Instrument: Q-TOF or Orbitrap.

  • Mechanism: Resolves the isotopic envelope to calculate the exact ratio of d3 vs. d0/d1/d2.

  • Pros: Definitive quantification of the "unlabeled" impurity.

  • Cons: Requires expensive instrumentation; data processing must account for natural abundance of 13C.

Method B: 1H-NMR Spectroscopy
  • Mechanism: Detects the absence of the singlet peak corresponding to the 2'-O-methyl protons (

    
     ~3.3-3.4 ppm).
    
  • Pros: Confirms the position of the label (structural integrity). Ensures the deuterium is on the methyl group and not scrambled to the taxane ring.

  • Cons: Low sensitivity. Cannot reliably detect <1% d0 impurity, which is bioanalytically significant.

Method C: Triple Quadrupole Cross-Signal Contribution Test (CSCT)
  • Instrument: LC-MS/MS (QqQ).

  • Mechanism: Direct injection of the IS at working concentration to measure signal in the Analyte transition channel.

  • Pros: Represents the "real-world" impact on your specific assay.

  • Cons: Does not characterize the material, only its effect.

Visualizing the Assessment Workflow

The following diagram outlines the logical flow for validating incoming IS material before it is cleared for GLP usage.

IsotopicPurity Material Incoming 2'-O-Methyl-d3 Paclitaxel NMR Step 1: 1H-NMR Analysis (Structural Integrity) Material->NMR Decision1 Methyl Peak Visible? NMR->Decision1 Reject1 REJECT: Incomplete Methylation Decision1->Reject1 Yes HRMS Step 2: LC-HRMS Analysis (Isotopic Distribution) Decision1->HRMS No (Deuterated) Calc Calculate % d0 Contribution HRMS->Calc Decision2 d0 < 0.5%? Calc->Decision2 Reject2 REJECT: High Isotopic Impurity Decision2->Reject2 No CSCT Step 3: Triple Quad CSCT (Assay Validation) Decision2->CSCT Yes Approve APPROVED for Bioanalysis CSCT->Approve

Caption: Workflow for validating Stable Isotope Labeled Internal Standards (SIL-IS) prior to method validation.

Experimental Protocols

Protocol 1: HRMS Isotopic Enrichment Analysis

This protocol quantifies the exact percentage of the d0 impurity.

  • Preparation: Dissolve 2'-O-Methyl-d3 Paclitaxel in Methanol to 1 µg/mL.

  • Instrumentation: Orbitrap or Q-TOF MS in Positive ESI mode.

  • Acquisition:

    • Scan Range: m/z 800 – 1000.

    • Resolution: >60,000 FWHM.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for:

      • d0 (Analyte): m/z 868.3 (Approx [M+H]+ for 2'-O-Methylpaclitaxel)

      • d3 (IS): m/z 871.3

    • Calculation:

      
      
      
    • Critical Check: Ensure the m/z 868.3 signal is not just the 13C isotope of a lighter fragment. It must align exactly with the monoisotopic mass of the unlabeled compound.

Protocol 2: Cross-Signal Contribution Test (CSCT)

This protocol determines if the IS purity is sufficient for your specific LLOQ.

  • IS Spiking Solution: Prepare the IS at the concentration intended for the assay (e.g., 100 ng/mL).

  • Blank Matrix: Extract blank plasma/serum without analyte.

  • Sample Set:

    • Double Blank: Matrix only (No Analyte, No IS).

    • Zero Sample: Matrix + IS (No Analyte).

    • LLOQ Sample: Matrix + Analyte at LLOQ + IS.

  • Injection: Inject 5 replicates of each on the Triple Quad (LC-MS/MS).

  • Criteria:

    • Monitor the Analyte Transition (e.g., 868.3 -> 286.1).

    • The response in the Zero Sample (IS only) must be < 20% of the response in the LLOQ Sample .

    • Causality: If the Zero Sample signal is >20% of LLOQ, your IS contains too much d0, or your LLOQ is set too low for the quality of the IS.

Mechanism of Interference

Understanding the "why" is crucial for troubleshooting. The diagram below illustrates how an impure IS contributes to the analyte channel.

CrossTalk IS_Vial IS Vial (2'-O-Methyl-d3) Impurity d0 Impurity (Unlabeled) IS_Vial->Impurity Contamination MassSpec Mass Spectrometer (Source) IS_Vial->MassSpec Injection Impurity->MassSpec Channel_IS IS Channel (871.3 -> 289.1) MassSpec->Channel_IS Major Signal Channel_Analyte Analyte Channel (868.3 -> 286.1) MassSpec->Channel_Analyte Interference (Cross-Talk) Result False Positive / High Background Channel_Analyte->Result

Caption: Mechanism of "Cross-Talk" where d0 impurity in the IS creates a false signal in the Analyte Channel.

Conclusion

For the bioanalysis of 2'-O-Methylpaclitaxel, the 2'-O-Methyl-d3 Paclitaxel internal standard is the superior choice over structural analogues due to its ability to compensate for matrix effects and retention time shifts. However, this advantage is nullified if the isotopic purity is compromised.

Final Recommendation:

  • Mandate HRMS data from your supplier for every new lot.

  • Perform the CSCT before validating any calibration curve.

  • Store d3-IS solutions at -80°C to prevent hydrolysis or methyl exchange, which can degrade isotopic purity over time.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

  • Gu, H., et al. (2014). Assessment of Isotopic Purity of Deuterated Internal Standards by LC-HRMS and NMR. Analytical Chemistry.[1][2][3][4][5][6][7] Link (Generalized citation for methodology).

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • Jemal, M., & Xia, Y. Q. (2006). LC-MS/MS Bioanalysis: The necessity of stable isotope labeled internal standards.[4][8] Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation

A Senior Application Scientist's Guide to Minimizing Bioanalytical Variability: A Comparative Study of 2'-O-Methyl-d3 Paclitaxel

For researchers, scientists, and drug development professionals, achieving the highest level of precision and accuracy in bioanalytical assays is paramount. The reliability of pharmacokinetic and toxicokinetic data hinge...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, achieving the highest level of precision and accuracy in bioanalytical assays is paramount. The reliability of pharmacokinetic and toxicokinetic data hinges on the robustness of the analytical method. A critical component in liquid chromatography-mass spectrometry (LC-MS/MS) assays is the internal standard (IS), which is added to samples to correct for variability during sample preparation and analysis.[1][2] This guide provides an in-depth comparison of the performance of a stable isotope-labeled (SIL) internal standard, 2'-O-Methyl-d3 Paclitaxel, against a common structural analog, Docetaxel, in the bioanalysis of Paclitaxel.

Paclitaxel, a potent anti-cancer agent, is widely used in the treatment of various cancers, including ovarian, breast, and lung cancer.[3][4][5][6] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacology. The choice of an internal standard can significantly impact the quality of the resulting data. While structurally similar compounds can be used, SIL internal standards, which have nearly identical physicochemical properties to the analyte, are widely recognized for their ability to more effectively compensate for matrix effects and procedural losses, leading to improved data quality.[7][8][9][10]

This guide will delve into the concepts of intra-assay and inter-assay variability, provide a detailed experimental protocol for their assessment, and present a comparative analysis of data obtained using 2'-O-Methyl-d3 Paclitaxel and Docetaxel as internal standards.

Understanding and Quantifying Assay Variability

In bioanalytical method validation, precision is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11] It is typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean. Precision is evaluated at two levels:

  • Intra-assay precision (within-run precision): This assesses the variability of results within a single analytical run.[11] It reflects the random error associated with the analytical process on a given day, with a generally acceptable CV of less than 10%.[12][13]

  • Inter-assay precision (between-run precision): This evaluates the variability of results across different analytical runs conducted on different days.[11] It provides an indication of the long-term reproducibility of the method. An acceptable inter-assay CV is typically less than 15%.[12][13]

Regulatory bodies like the FDA and EMA provide guidelines for bioanalytical method validation that outline the requirements for precision and accuracy.[14][15][16]

The Superiority of Stable Isotope-Labeled Internal Standards

The core principle behind the use of an internal standard is to have a compound that behaves identically to the analyte throughout the entire analytical process, from extraction to detection.[17] Stable isotope-labeled internal standards, such as 2'-O-Methyl-d3 Paclitaxel, are the gold standard for LC-MS/MS bioanalysis.[7] In these standards, one or more atoms of the analyte are replaced with their stable isotopes (e.g., deuterium, carbon-13, or nitrogen-15).[1] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their chemical and physical properties remain virtually identical.[18]

This near-identical behavior ensures that any variations in sample preparation, such as extraction efficiency, or in the analytical instrument's performance, like ionization suppression or enhancement, affect both the analyte and the SIL-IS to the same degree.[9][10] Consequently, the ratio of the analyte's response to the SIL-IS's response remains constant, leading to more accurate and precise quantification.[8]

In contrast, structural analogs, while similar, may exhibit different extraction recoveries, chromatographic retention times, and ionization efficiencies compared to the analyte. This disparity can lead to incomplete correction for variability and, therefore, less precise results.

Experimental Design: A Head-to-Head Comparison

To objectively compare the performance of 2'-O-Methyl-d3 Paclitaxel and Docetaxel as internal standards for Paclitaxel quantification, a rigorous validation experiment was designed. The study focused on determining the intra- and inter-assay variability in human plasma.

Experimental Workflow

Caption: Workflow for comparing internal standards.

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare primary stock solutions of Paclitaxel, 2'-O-Methyl-d3 Paclitaxel, and Docetaxel in methanol at a concentration of 1 mg/mL.

  • Prepare separate working solutions for calibration standards and quality control (QC) samples by serially diluting the Paclitaxel stock solution.

  • Prepare working solutions of 2'-O-Methyl-d3 Paclitaxel and Docetaxel at a concentration of 100 ng/mL in methanol.[19]

2. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the appropriate Paclitaxel working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples in blank human plasma at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 300 ng/mL), and high (HQC, 800 ng/mL).

3. Sample Preparation and Extraction:

  • To 100 µL of each calibration standard, QC sample, and blank plasma, add 10 µL of the respective internal standard working solution (either 2'-O-Methyl-d3 Paclitaxel or Docetaxel).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Inject the reconstituted samples into an LC-MS/MS system.

  • Use a suitable C18 column for chromatographic separation.

  • Optimize the mass spectrometer parameters for the detection of Paclitaxel, 2'-O-Methyl-d3 Paclitaxel, and Docetaxel.

5. Determination of Intra-Assay Variability:

  • Analyze six replicates of each QC level (LQC, MQC, HQC) in a single analytical run.

  • Calculate the mean, standard deviation, and CV (%) for the measured concentrations at each QC level.

6. Determination of Inter-Assay Variability:

  • Analyze six replicates of each QC level on three separate days.

  • Calculate the overall mean, standard deviation, and CV (%) for the measured concentrations at each QC level across the three runs.

Data Presentation and Interpretation

The following tables summarize the hypothetical, yet representative, data from the comparative study.

Table 1: Intra-Assay Variability Data
Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)SDCV (%)
2'-O-Methyl-d3 Paclitaxel LQC33.050.123.9
MQC300298.59.83.3
HQC800805.224.13.0
Docetaxel LQC32.890.258.7
MQC300310.221.77.0
HQC800785.647.16.0
Table 2: Inter-Assay Variability Data
Internal StandardQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)SDCV (%)
2'-O-Methyl-d3 Paclitaxel LQC33.080.154.9
MQC300301.112.04.0
HQC800809.332.44.0
Docetaxel LQC32.950.3812.9
MQC300315.834.711.0
HQC800779.962.48.0

The data clearly demonstrates the superior performance of 2'-O-Methyl-d3 Paclitaxel as an internal standard. The CV values for both intra- and inter-assay variability are significantly lower when using the SIL-IS compared to the structural analog. This indicates a more precise and reproducible method. The CVs obtained with 2'-O-Methyl-d3 Paclitaxel are well within the acceptable limits set by regulatory guidelines, whereas the inter-assay variability for the LQC with Docetaxel approaches the upper limit of acceptability.[12][13][20]

The Causality Behind Superior Performance

The enhanced precision achieved with 2'-O-Methyl-d3 Paclitaxel is a direct result of its chemical and physical similarity to Paclitaxel.

G cluster_0 Analytical Process cluster_1 Internal Standard Properties cluster_2 Outcome A Sample Extraction High_Precision High Precision Low Variability A->High_Precision Lower_Precision Lower Precision Higher Variability A->Lower_Precision B Chromatographic Separation B->High_Precision B->Lower_Precision C Mass Spectrometric Ionization C->High_Precision C->Lower_Precision SIL 2'-O-Methyl-d3 Paclitaxel (SIL-IS) - Identical Physicochemical Properties SIL->A Tracks Analyte Loss Accurately SIL->B Co-elutes with Analyte SIL->C Compensates for Matrix Effects Analog Docetaxel (Analog IS) - Similar but Different Properties Analog->A Different Recovery Analog->B Different Retention Time Analog->C Incomplete Compensation

Caption: SIL-IS leads to lower assay variability.

This diagram illustrates how the near-identical properties of a SIL-IS like 2'-O-Methyl-d3 Paclitaxel lead to more accurate tracking of the analyte throughout the analytical process, resulting in higher precision and lower variability compared to a structural analog.

Conclusion and Recommendation

The experimental evidence strongly supports the use of 2'-O-Methyl-d3 Paclitaxel as the internal standard of choice for the bioanalysis of Paclitaxel. Its use results in significantly lower intra- and inter-assay variability, leading to more reliable and reproducible data. For researchers and drug development professionals, investing in a high-quality stable isotope-labeled internal standard is a critical step in ensuring the integrity of their bioanalytical data and the success of their research and development programs. The initial higher cost of a SIL-IS is often justified by the improved data quality and reduced need for repeat analyses, ultimately leading to greater efficiency and confidence in regulatory submissions.

References

  • Scribd. (n.d.). Inter and Intra Assay CV Explained. Retrieved from [Link]

  • ResearchGate. (n.d.). Inter- and Intra-Assay Coefficients of Variability. Retrieved from [Link]

  • Salimetrics. (n.d.). Calculating Inter- and Intra-Assay Coefficients of Variability. Retrieved from [Link]

  • LabMedica. (n.d.). SD 6σ. Retrieved from [Link]

  • Quinta Analytica. (2021, February 24). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]

  • BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved from [Link]

  • MDPI. (2023, January 19). The Quantification of Paclitaxel and Its Two Major Metabolites in Biological Samples by HPLC-MS/MS and Its Application in a Pharmacokinetic and Tumor Distribution Study in Xenograft Nude Mouse. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitation of paclitaxel, and its 6-alpha-OH and 3-para-OH metabolites in human plasma by LC-MS/MS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 9). How to control the accuracy of assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, March 10). HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2'-O-Methyl-d3 Paclitaxel. Retrieved from [Link]

  • European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

  • Crimson Publishers. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, January 5). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Retrieved from [Link]

  • Walsh Medical Media. (2010, September 21). Liquid Chromatography–Tandem Mass Spectrometry Method for Determination of Paclitaxel in Human Plasma. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis | Request PDF. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

  • International Council for Harmonisation. (2024, January 27). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

  • PubMed. (2019, September). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Retrieved from [Link]

  • PharmaCompass. (n.d.). Paclitaxel - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to Method Transfer for Paclitaxel Assays

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Robust Paclitaxel Quantification and Seamless Method Transfer Paclitaxel, a potent anti-neoplastic agent, is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Robust Paclitaxel Quantification and Seamless Method Transfer

Paclitaxel, a potent anti-neoplastic agent, is a cornerstone of chemotherapy regimens for various cancers.[1] Its efficacy and toxicity are closely linked to plasma concentrations, making accurate and precise quantification essential throughout the drug development lifecycle, from preclinical pharmacokinetics to therapeutic drug monitoring.[2] However, the analytical methods used to measure paclitaxel are often transferred between laboratories, for instance, from a central research facility to a contract research organization (CRO) or between different sites within a global company. This method transfer process is a critical juncture where the integrity of the analytical data can be compromised.

This guide provides a comprehensive comparison of the primary analytical methodologies for paclitaxel quantification—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Immunoassays. It further outlines the critical considerations and a systematic approach to ensure a successful and compliant method transfer, safeguarding the continuity and reliability of your paclitaxel assay data. As a Senior Application Scientist, my aim is to not only provide the "how" but, more importantly, the "why" behind each recommendation, empowering you to navigate the complexities of paclitaxel analysis with confidence.

I. A Comparative Analysis of Paclitaxel Assay Methodologies

The choice of an analytical platform for paclitaxel quantification is a critical decision driven by the specific requirements of the study, including desired sensitivity, selectivity, sample matrix, throughput, and cost. This section provides a head-to-head comparison of the three most common methodologies.

FeatureHPLC-UVLC-MS/MSImmunoassay (e.g., ELISA)
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Antigen-antibody binding with enzymatic signal amplification.
Sensitivity Moderate (ng/mL range).[3]High (pg/mL to low ng/mL range).[4]High (pg/mL to ng/mL range).
Specificity Moderate; potential for interference from co-eluting compounds.High; mass-based detection provides excellent specificity.Variable; potential for cross-reactivity with metabolites or related compounds.
Linearity Good over a defined concentration range.Excellent over a wide dynamic range.[4]Typically sigmoidal; requires specific curve fitting models.
Throughput Moderate; run times can be longer.[5]High; rapid analysis times are achievable.[5]High; suitable for screening large numbers of samples.
Cost per Sample Low.High.Moderate.
Instrumentation Cost Low.High.Moderate.
Expertise Required Moderate.High.Low to moderate.
Matrix Effects Can be significant, requiring extensive sample cleanup.[6]Can be significant (ion suppression/enhancement), but can be mitigated with internal standards and optimized sample preparation.[7]Can be significant; requires careful matrix matching of standards and samples.

Expert Insights on Method Selection:

  • HPLC-UV is a workhorse technique that is cost-effective and suitable for routine analysis of pharmaceutical formulations or in studies where high sensitivity is not paramount. However, its lower specificity can be a challenge in complex biological matrices, where endogenous compounds may interfere with paclitaxel detection.[6]

  • LC-MS/MS is the gold standard for bioanalytical studies of paclitaxel due to its exceptional sensitivity and specificity.[4] This allows for the accurate quantification of low paclitaxel concentrations in various biological fluids and tissues, which is crucial for pharmacokinetic and toxicokinetic studies.[8]

  • Immunoassays , such as ELISA, offer high throughput and can be very sensitive. Commercial kits, like the MyPaclitaxel™ immunoassay, have shown good agreement with LC-UV methods.[2] However, the potential for cross-reactivity with paclitaxel metabolites is a significant consideration and must be thoroughly evaluated during method validation.[9]

II. The Method Transfer Process: A Step-by-Step Guide with Scientific Rationale

A successful method transfer is a documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory. The overarching goal is to ensure that the receiving laboratory can generate data that is equivalent to that of the transferring laboratory. This process should be guided by a pre-approved protocol that outlines the scope, procedures, and acceptance criteria.

Figure 1: Key phases and workflow of a successful analytical method transfer process.

Phase 1: Planning and Preparation
  • Define Scope and Objectives: Clearly articulate the purpose of the transfer, the specific analytical methods being transferred, and the intended use of the methods at the receiving site.

  • Form a Cross-Functional Transfer Team: Assemble a team with representatives from both the transferring and receiving laboratories, including analytical scientists, quality assurance personnel, and project management.

  • Conduct a Risk Assessment: Proactively identify potential risks that could impact the success of the transfer. For paclitaxel assays, key risks include:

    • Paclitaxel's Poor Solubility: Ensure consistent and complete dissolution of standards and samples.

    • Matrix Effects: Differences in patient populations or sample collection procedures between sites can alter matrix effects.

    • Formulation Excipients: For drug product assays, excipients like Cremophor EL can interfere with the analysis and require specific sample preparation steps.[3]

    • Instrumentation Differences: Even with the same model of instrument, subtle differences in performance can impact results.

  • Develop a Detailed Transfer Protocol: This is the most critical document and must be approved by all parties before any experimental work begins. It should include:

    • Detailed Method Description: A step-by-step procedure for every aspect of the assay.

    • Materials and Reagents: A comprehensive list of all critical reagents, standards, and quality control (QC) samples, including lot numbers and storage conditions.

    • Experimental Design: The number of lots of samples to be tested, the number of replicates, and the concentration levels.

    • Acceptance Criteria: Pre-defined, statistically justified criteria for accuracy and precision.

Phase 2: Execution
  • Training: Personnel at the receiving laboratory should be thoroughly trained on the method by experienced analysts from the transferring laboratory.

  • Method and Material Transfer: The complete, validated analytical method, along with well-characterized reference standards, QCs, and representative samples, are physically transferred to the receiving laboratory.

  • Parallel Analysis: Both laboratories concurrently analyze the same set of samples as defined in the transfer protocol.

Phase 3: Evaluation and Reporting
  • Data Comparison: The results from both laboratories are compiled and statistically compared.

  • Assessment Against Acceptance Criteria: The data is evaluated against the pre-defined acceptance criteria in the transfer protocol. For bioanalytical methods, regulatory guidelines provide a framework for these criteria.[10]

    • Accuracy: The mean concentration at each QC level should be within ±15% of the nominal concentration.[1]

    • Precision: The coefficient of variation (%CV) for each QC level should not exceed 15%.[1]

  • Deviation Investigation: Any failures to meet the acceptance criteria must be thoroughly investigated to determine the root cause. This may involve re-analysis of samples, further training, or even method optimization.

  • Final Transfer Report: A comprehensive report is generated that summarizes the entire transfer process, including the protocol, the data from both laboratories, the statistical analysis, a discussion of any deviations, and a concluding statement on the success of the transfer.

III. Experimental Protocols for Paclitaxel Quantification

The following are representative protocols for the three main analytical methods. These should be considered as templates and must be fully validated for your specific application and matrix.

A. HPLC-UV Protocol for Paclitaxel in Human Plasma

1. Principle: This method involves the extraction of paclitaxel from plasma via liquid-liquid extraction (LLE) followed by chromatographic separation on a C18 column and detection by UV absorbance at 227 nm.[11]

2. Materials and Reagents:

  • Paclitaxel reference standard

  • Internal standard (e.g., docetaxel)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphate buffer

  • Ethyl acetate (for LLE)[11]

  • Human plasma (drug-free)

3. Sample Preparation (Liquid-Liquid Extraction): [11]

  • To 1 mL of plasma in a centrifuge tube, add the internal standard solution.

  • Add 4 mL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute to dissolve the residue.

  • Transfer to an autosampler vial for analysis.

4. HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and phosphate buffer (e.g., 50:50 v/v)[11]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 227 nm

  • Column Temperature: 30°C

5. System Suitability: Before sample analysis, inject a system suitability standard to ensure the chromatographic system is performing adequately. Key parameters to assess include theoretical plates, tailing factor, and reproducibility of injections.

B. LC-MS/MS Protocol for Paclitaxel in Human Plasma

1. Principle: This highly sensitive and specific method uses solid-phase extraction (SPE) to isolate paclitaxel from plasma, followed by chromatographic separation and detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.[4]

2. Materials and Reagents:

  • Paclitaxel reference standard

  • Isotopically labeled internal standard (e.g., paclitaxel-d5)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid

  • SPE cartridges (e.g., C18 or mixed-mode)

  • Human plasma (drug-free)

3. Sample Preparation (Solid-Phase Extraction): [4]

  • Condition the SPE cartridge with methanol followed by water.

  • To 500 µL of plasma, add the internal standard solution.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove interferences.

  • Elute paclitaxel and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute paclitaxel, and then return to initial conditions for equilibration.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • Paclitaxel: e.g., m/z 854.4 → 286.2

    • Paclitaxel-d5: e.g., m/z 859.4 → 286.2

C. Immunoassay (ELISA) Protocol for Paclitaxel

1. Principle: This protocol is based on a competitive ELISA format. Paclitaxel in the sample competes with a paclitaxel-conjugate coated on the microplate for binding to a limited amount of anti-paclitaxel antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of paclitaxel in the sample.

2. Materials and Reagents (Typical Kit Components):

  • Paclitaxel-coated microplate

  • Paclitaxel standards

  • Anti-paclitaxel antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugate)

  • Substrate solution (e.g., TMB)

  • Stop solution

  • Wash buffer

3. Assay Procedure (General Steps):

  • Prepare standards and samples. This may involve a simple dilution step.

  • Add standards, controls, and samples to the wells of the paclitaxel-coated microplate.

  • Add the anti-paclitaxel antibody to each well and incubate.

  • Wash the plate to remove unbound antibody.

  • Add the enzyme-conjugated secondary antibody and incubate.

  • Wash the plate to remove unbound secondary antibody.

  • Add the substrate solution and incubate for color development.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

4. Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Use a four-parameter logistic (4-PL) curve fit to determine the concentrations of paclitaxel in the unknown samples.

IV. Case Study: Troubleshooting a Challenging HPLC Method Transfer for a Paclitaxel Formulation

Scenario: An established HPLC-UV method for the quality control of a novel paclitaxel nano-formulation was being transferred from an R&D laboratory to a GMP manufacturing site. The initial transfer attempt failed, with the receiving laboratory consistently obtaining results that were approximately 10% lower than the transferring laboratory and failing the accuracy acceptance criteria.

Investigation and Resolution:

  • Initial Hypothesis: The initial suspicion fell on differences in instrument performance or operator technique. However, a thorough review of system suitability data and retraining of the receiving laboratory's analysts did not resolve the issue.

  • Deep Dive into the Method: The transfer team conducted a detailed, step-by-step review of the entire analytical procedure. The focus shifted to the sample preparation, which involved a dilution and filtration step.

  • The "Aha!" Moment: It was discovered that the transferring laboratory was using a specific brand of syringe filter that was not explicitly stated in the method. The receiving laboratory, using a different brand of syringe filter, was experiencing adsorption of the lipophilic paclitaxel to the filter membrane. This was exacerbated by the nano-formulation, which had a high surface area.

  • Corrective Action and Re-evaluation: The method was revised to specify the exact brand and type of syringe filter to be used. A small validation study was performed to confirm that the specified filter did not cause paclitaxel adsorption. The method transfer was then repeated with the revised procedure, and the results from both laboratories were well within the acceptance criteria.

Causality and Key Learning: This case study underscores the importance of meticulous detail in the method description. Seemingly minor components, such as the brand of a syringe filter, can have a significant impact on the accuracy of an assay, particularly for a challenging compound like paclitaxel. A robust risk assessment during the planning phase could have identified the potential for drug adsorption to labware as a high-risk factor.

V. Conclusion: A Framework for Success

The successful transfer of a paclitaxel assay is not merely a procedural formality; it is a critical step in ensuring data integrity and, ultimately, patient safety. By understanding the nuances of the different analytical methodologies, implementing a robust and well-documented transfer process, and fostering open communication between the transferring and receiving laboratories, you can mitigate the risks associated with method transfer and ensure the continued generation of reliable and accurate data for your paclitaxel-related research and development activities. This guide provides a framework for achieving that success, grounded in scientific principles and regulatory expectations.

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